2-Chlorophenyl cyclobutyl ketone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-chlorophenyl)-cyclobutylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-10-7-2-1-6-9(10)11(13)8-4-3-5-8/h1-2,6-8H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZNOEUZBSZFGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642537 | |
| Record name | (2-Chlorophenyl)(cyclobutyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-91-5 | |
| Record name | (2-Chlorophenyl)cyclobutylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorophenyl)(cyclobutyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic data for 2-Chlorophenyl cyclobutyl ketone (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chlorophenyl cyclobutyl ketone
Introduction: Elucidating the Molecular Architecture
This compound is a chemical entity of significant interest within synthetic chemistry, potentially serving as a key intermediate in the development of more complex molecules.[1][2] Its structure, comprising a cyclobutyl ring and a 2-chlorophenyl group attached to a carbonyl moiety, presents a unique combination of aliphatic and aromatic features. For researchers and drug development professionals, the unambiguous confirmation of such a structure is a prerequisite for its use in further synthetic steps or biological screening. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the expected spectroscopic data for this compound, leveraging foundational principles and comparative data from analogous structures.
Due to the limited availability of published experimental spectra for this specific compound, this document serves as an expert-level interpretive and predictive guide. We will dissect the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output. This approach provides a robust framework for scientists to confirm the identity and purity of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can construct a detailed map of the molecule's carbon-hydrogen framework.[3]
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. For this compound, we anticipate four primary sets of signals corresponding to the aromatic, methine, and the two diastereotopic methylene groups of the cyclobutyl ring.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Aromatic Protons (4H) | 7.3 - 7.8 | Multiplet (m) | 4H | Protons on the 2-chlorophenyl ring are deshielded by the aromatic system and the electron-withdrawing carbonyl and chloro groups, appearing in the characteristic downfield aromatic region. Complex splitting arises from coupling to each other. |
| Methine Proton (1H, α to C=O) | 3.9 - 4.2 | Quintet or Multiplet | 1H | This proton is directly adjacent to the strongly deshielding carbonyl group, causing a significant downfield shift. It is coupled to the four adjacent methylene protons on the cyclobutyl ring.[4] |
| Cyclobutyl CH₂ Protons (2H, β to C=O) | 2.2 - 2.5 | Multiplet (m) | 2H | These protons are adjacent to the methine carbon and experience moderate deshielding. |
| Cyclobutyl CH₂ Protons (2H, γ to C=O) | 1.9 - 2.2 | Multiplet (m) | 2H | These protons are furthest from the carbonyl group and are therefore the most shielded (upfield) of the cyclobutyl protons.[5] |
¹³C NMR Spectroscopy: The Carbon Skeleton
Proton-decoupled ¹³C NMR spectroscopy reveals each unique carbon environment in the molecule. The chemical shift of each carbon is highly sensitive to its hybridization and the electronegativity of nearby atoms.[6]
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | 198 - 202 | The carbonyl carbon is highly deshielded and appears significantly downfield, characteristic of ketones conjugated to an aromatic ring.[7] |
| Aromatic C-Cl | 131 - 134 | The carbon directly attached to the electronegative chlorine atom (ipso-carbon) is shifted downfield. |
| Aromatic C-C=O | 137 - 140 | The quaternary carbon to which the carbonyl group is attached is also shifted downfield and will likely show a weaker signal. |
| Aromatic C-H | 127 - 132 | The remaining four aromatic carbons appear in the typical aromatic region. Their precise shifts are influenced by the relative positions of the chloro and acyl substituents. |
| Methine (CH, α to C=O) | 45 - 50 | This carbon is attached to the deshielding carbonyl group.[8] |
| Cyclobutyl CH₂ (β to C=O) | 25 - 29 | Standard aliphatic methylene carbons, slightly deshielded by proximity to the ketone. |
| Cyclobutyl CH₂ (γ to C=O) | 17 - 20 | The most shielded carbon in the cyclobutyl ring. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[9]
-
Data Acquisition (¹H NMR): Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. A standard spectral width of 0-12 ppm and a relaxation delay of 2-5 seconds is typically appropriate.[9]
-
Data Acquisition (¹³C NMR): Acquire the proton-decoupled spectrum over a spectral width of 0-220 ppm. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[10]
Interpretation of the Expected IR Spectrum
The IR spectrum of this compound will be dominated by a few key, high-intensity absorptions that are diagnostic for its structure.
Predicted IR Absorption Data:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3100 - 3000 | Aromatic C-H Stretch | Medium | Characteristic of sp² C-H bonds in the phenyl ring. |
| 2990 - 2850 | Aliphatic C-H Stretch | Medium | Characteristic of sp³ C-H bonds in the cyclobutyl ring. |
| ~1685 | Carbonyl (C=O) Stretch | Strong, Sharp | This is the most diagnostic peak. Its position is lowered from a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring, which weakens the C=O double bond.[11] |
| ~1590, ~1470 | Aromatic C=C Stretch | Medium-Strong | These absorptions are characteristic of the phenyl ring vibrations. |
| ~750 | C-Cl Stretch | Medium-Strong | The position is indicative of a chlorine atom attached to an aromatic ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.
-
Sample Application: Place a single drop of neat liquid this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-600 cm⁻¹.[9] Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Cleaning: Thoroughly clean the ATR crystal after the measurement.
Workflow for IR Analysis
Caption: Streamlined workflow for functional group analysis by ATR-IR.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and inferring structural features.[12]
Interpretation of the Expected Electron Ionization (EI) Mass Spectrum
In EI-MS, high-energy electrons bombard the molecule, creating a positively charged molecular ion (M⁺) that subsequently breaks apart into smaller, characteristic fragment ions.
Molecular Ion (M⁺): The molecular formula is C₁₁H₁₁ClO. The nominal molecular weight is 194 g/mol for the ³⁵Cl isotope and 196 g/mol for the ³⁷Cl isotope. Therefore, the mass spectrum will exhibit a characteristic M⁺ / (M+2)⁺ peak cluster in an approximate 3:1 intensity ratio , which is a definitive signature for a molecule containing one chlorine atom.
Predicted Key Fragment Ions:
| m/z (³⁵Cl / ³⁷Cl) | Proposed Fragment Ion | Rationale for Formation |
| 194 / 196 | [C₁₁H₁₁ClO]⁺ | The molecular ion peak. |
| 139 / 141 | [C₇H₄ClO]⁺ | (2-Chlorobenzoyl cation) . A very common and stable fragment formed by alpha-cleavage with loss of the cyclobutyl radical (•C₄H₇). This is expected to be a major peak.[13] |
| 111 / 113 | [C₆H₄Cl]⁺ | (Chlorophenyl cation). Formed by the loss of CO from the 2-chlorobenzoyl cation (m/z 139/141). |
| 105 | [C₇H₅O]⁺ | (Benzoyl cation). Formed by alpha-cleavage with loss of the 2-chlorophenyl radical. Less likely than the formation of the m/z 139/141 ion.[14] |
| 77 | [C₆H₅]⁺ | (Phenyl cation). Formed from subsequent fragmentation of the benzoyl or chlorophenyl cations.[14] |
| 55 | [C₄H₇]⁺ | (Cyclobutyl cation). Formed by cleavage that retains the charge on the cyclobutyl fragment. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.[9]
-
Instrumentation: Use a GC-MS system equipped with an electron ionization (EI) source.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will travel through the GC column, separating it from any impurities. A typical temperature program might start at 100°C and ramp to 250°C.
-
MS Data Acquisition: As the compound elutes from the GC column, it enters the MS source. Set the ionization energy to the standard 70 eV. Acquire mass spectra across a range of m/z 40-300.[15]
-
Data Analysis: Analyze the mass spectrum of the GC peak corresponding to this compound. Identify the molecular ion cluster and the major fragment ions.
Workflow for MS Analysis
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A Senior Application Scientist's Guide to the Synthesis of 2-Chlorophenyl cyclobutyl ketone
Abstract
(2-Chlorophenyl)(cyclobutyl)methanone, commonly known as 2-Chlorophenyl cyclobutyl ketone, is a significant chemical intermediate, primarily recognized for its role as a precursor in the synthesis of various pharmaceutical compounds, including the anesthetic and antidepressant ketamine.[1][2][3][4] This technical guide provides an in-depth review of the prevalent and emerging synthetic methodologies for this ketone. We will dissect the mechanistic underpinnings, provide field-proven experimental protocols, and offer critical analysis of each route's advantages and limitations. This document is intended for researchers, chemists, and professionals in drug development and process chemistry who require a comprehensive understanding of the synthesis of this key intermediate.
Introduction and Retrosynthetic Analysis
The molecular architecture of this compound presents a straightforward disconnection opportunity between the aromatic ring and the cyclobutyl ketone moiety. This immediately suggests two primary retrosynthetic pathways:
-
Pathway A: Friedel-Crafts Acylation. This approach involves the electrophilic aromatic substitution of chlorobenzene with a cyclobutanecarbonyl derivative. It is a classic and widely used method for forging aryl-ketone bonds.
-
Pathway B: Grignard-type Reaction. This pathway utilizes organometallic chemistry, typically involving the reaction of a 2-chlorophenyl Grignard reagent with a cyclobutanecarbonyl electrophile or a cyclobutyl Grignard reagent with a 2-chlorobenzonitrile electrophile.
This guide will focus predominantly on these two routes, as they represent the most practical and documented methods for the synthesis of the target compound.
The Friedel-Crafts Acylation Approach: A Detailed Exploration
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the synthesis of ketones. The reaction of chlorobenzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a primary example.[5]
Mechanism and Strategic Considerations
The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.[5]
-
Generation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the cyclobutanecarbonyl chloride, facilitating the departure of a chloride ion and forming a highly electrophilic acylium ion.[5][6]
-
Electrophilic Attack: The π-electron system of the chlorobenzene ring attacks the acylium ion. The chlorine substituent on the benzene ring is a deactivating but ortho, para-directing group.[7][8] This means the incoming acyl group will be directed to the positions ortho (2-) and para (4-) to the chlorine.
-
Deprotonation: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the intermediate carbocation (the sigma complex), restoring aromaticity and yielding the final ketone product.[6]
Causality Behind Experimental Choices:
-
Catalyst: Anhydrous aluminum chloride is the most common and potent Lewis acid for this reaction. Its role is critical in generating the reactive acylium ion electrophile.[5][8]
-
Isomer Control: The electronic properties of the chloro-substituent direct the acylation to the ortho and para positions. The para-isomer is generally the major product due to reduced steric hindrance.[5][7][9] However, reaction conditions such as temperature and solvent can influence the ortho/para ratio. For the synthesis of the target 2-chloro isomer, separation from the more abundant 4-chloro isomer is a critical downstream consideration.
-
Reaction Deactivation: A key advantage of acylation over alkylation is that the product ketone is less reactive than the starting material, which effectively prevents polysubstitution reactions.[5]
Precursor Synthesis: Cyclobutanecarbonyl Chloride
The acylating agent, cyclobutanecarbonyl chloride, is not always commercially available and is typically prepared from cyclobutanecarboxylic acid.
Protocol 1: Synthesis of Cyclobutanecarbonyl Chloride
This protocol is based on standard procedures for converting carboxylic acids to acyl chlorides.[10]
Materials:
-
Cyclobutanecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube, add cyclobutanecarboxylic acid.
-
Add an excess of thionyl chloride (typically 1.5-2.0 equivalents).
-
Add a catalytic amount of DMF (1-2 drops).
-
The reaction mixture is gently refluxed until the evolution of gas (SO₂ and HCl) ceases.
-
The excess thionyl chloride is removed by distillation.
-
The resulting crude cyclobutanecarbonyl chloride is then purified by fractional distillation under reduced pressure to yield a colorless liquid.[10]
Physical Properties of Cyclobutanecarbonyl chloride (CAS 5006-22-4):
Experimental Protocol: Friedel-Crafts Acylation of Chlorobenzene
The following is a representative protocol for the synthesis of this compound.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Chlorobenzene (anhydrous)
-
Cyclobutanecarbonyl chloride
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), crushed ice
Procedure:
-
Setup: Assemble a dry three-neck round-bottom flask with a magnetic stirrer, an addition funnel, and a reflux condenser connected to a gas trap (to handle the evolved HCl gas). The system should be under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Reagent Addition: Charge the flask with anhydrous aluminum chloride and anhydrous DCM. Cool the suspension to 0°C in an ice bath.[5]
-
Add chlorobenzene to the cooled suspension.
-
Add cyclobutanecarbonyl chloride dropwise from the addition funnel to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0-5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat under reflux (around 60°C) for approximately 30-60 minutes to ensure the reaction goes to completion.[12]
-
Work-up: Cool the reaction mixture back to 0°C and cautiously quench by slowly adding it to a beaker containing crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash successively with dilute HCl, water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, a mixture of ortho and para isomers, is then purified. Vacuum distillation is a common method to separate the isomers based on their different boiling points.
The Grignard Reaction Approach
An alternative strategy involves the use of organomagnesium compounds (Grignard reagents). A particularly effective variation involves the reaction of a cyclobutyl or cyclopentyl Grignard reagent with an ortho-substituted benzonitrile.[3][13] This method is advantageous as it directly yields the desired ortho-substituted product, avoiding the isomeric separation issues inherent in the Friedel-Crafts acylation of chlorobenzene.
Mechanism and Rationale
-
Grignard Formation: A cyclopentyl or cyclobutyl halide (e.g., bromocyclopentane) reacts with magnesium metal in an ether solvent to form the Grignard reagent, cyclopentylmagnesium bromide.
-
Nucleophilic Addition: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile group in 2-chlorobenzonitrile. This forms a magnesium imine complex.
-
Hydrolysis: The reaction is quenched with an aqueous acid (e.g., HCl or H₂SO₄). The imine complex is hydrolyzed to form the final ketone product.[13]
This approach is highly regioselective, as the starting 2-chlorobenzonitrile already has the chloro-substituent in the desired position.
Experimental Protocol: Grignard Synthesis
The following protocol is adapted from a patented industrial process for a similar compound, o-chlorophenyl-cyclopentyl-ketone, which is directly analogous to the target molecule.[13]
Materials:
-
Magnesium turnings
-
Bromocyclopentane (analogous to a cyclobutyl halide)
-
Anhydrous diethyl ether
-
2-Chlorobenzonitrile
-
Anhydrous toluene or benzene
-
Aqueous HCl and H₂SO₄ solutions
Procedure:
-
Grignard Preparation: In a flame-dried flask under an inert atmosphere, prepare the Grignard reagent by adding a solution of bromocyclopentane in diethyl ether dropwise to a suspension of magnesium turnings in ether.
-
Solvent Exchange: After the Grignard formation is complete, add an aromatic hydrocarbon like toluene. Distill off the diethyl ether until the reaction temperature reaches approximately 65°C. This solvent exchange is often done to achieve higher reaction temperatures.[13]
-
Condensation: Cool the mixture to 45-50°C. Add a solution of 2-chlorobenzonitrile in toluene dropwise over about one hour.[13]
-
Heat the mixture to reflux and maintain for two hours.[13]
-
Hydrolysis (Work-up): Cool the reaction mixture and quench by carefully adding 4N aqueous HCl and 4N aqueous H₂SO₄, ensuring the temperature does not exceed 25°C with vigorous external cooling.[13]
-
Heat the quenched mixture to reflux for another two hours to ensure complete hydrolysis of the imine intermediate.[13]
-
Extraction and Purification: After cooling, separate the organic phase. Wash sequentially with water, 5% aqueous sodium bicarbonate solution, and again with water. Distill off the solvent to yield the crude oil, which is then purified by vacuum distillation to give the final product.[13] A reported yield for the analogous cyclopentyl ketone was 89.3% with 99.6% purity.[13]
Comparison of Synthetic Routes
| Feature | Friedel-Crafts Acylation | Grignard Reaction with Nitrile |
| Starting Materials | Chlorobenzene, Cyclobutanecarbonyl chloride | 2-Chlorobenzonitrile, Cyclobutyl halide, Mg |
| Regioselectivity | Poor; yields ortho/para mixture | Excellent; directly yields ortho product |
| Key Reagents | Strong Lewis Acid (AlCl₃) | Grignard Reagent |
| Primary Challenge | Isomer separation and purification | Handling of moisture-sensitive Grignard reagents |
| Industrial Scalability | Well-established but requires robust purification | Favorable due to high selectivity and yield |
Emerging Synthetic Methods
Recent forensic analysis of illicit ketamine manufacturing has uncovered novel synthetic routes for its precursors.[2] One such validated process involves the synthesis of 2-chlorophenyl cyclopentyl ketone from cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde.[2][3] While less conventional, the discovery of such routes highlights the ongoing evolution of synthetic chemistry and is of significant interest to both law enforcement and legitimate chemical synthesis communities.
Visualizations
Workflow for Friedel-Crafts Acylation
Caption: Mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation.
Conclusion
The synthesis of this compound is most reliably achieved through two principal routes: Friedel-Crafts acylation and Grignard-based reactions. The Friedel-Crafts approach is a classic method but is hampered by the formation of isomers, necessitating careful purification. The Grignard reaction with 2-chlorobenzonitrile offers superior regioselectivity and high yields, making it a more elegant and potentially more scalable solution, provided that the handling of moisture-sensitive reagents is properly managed. The choice between these methods will ultimately depend on the specific requirements of the laboratory or production facility, including scale, purity requirements, and available starting materials.
References
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- Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone - YouTube.
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- Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride - Benchchem.
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- The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C - RSC Publishing.
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- EP3505509A1 - Methods for the preparation of arylcycloalkylamine derivatives - Google P
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- On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE - Vedantu.
- Cyclobutanecarbonyl chloride 98 5006-22-4 - Sigma-Aldrich.
- Cyclobutanecarbonyl chloride | 5006-22-4 - ChemicalBook.
- friedel-crafts acyl
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Methodological & Application
Application Notes and Protocols: 2-Chlorophenyl Cyclobutyl Ketone as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide on the utilization of 2-Chlorophenyl cyclobutyl ketone as a pivotal intermediate in pharmaceutical synthesis. This document delves into the chemical properties, synthesis protocols, and analytical quality control of this compound, with a primary focus on its role as a precursor to valuable active pharmaceutical ingredients (APIs), including the anesthetic agent ketamine and other related structures. The protocols herein are synthesized from established literature and patents, offering a practical framework for laboratory and developmental applications.
Introduction: The Significance of the Cyclobutyl Ketone Moiety in Medicinal Chemistry
The cyclobutane ring, a four-membered carbocycle, has garnered increasing interest in medicinal chemistry. Its unique, rigid, and three-dimensional structure can impart favorable pharmacological properties to drug candidates, such as enhanced metabolic stability and improved binding efficiency to biological targets.[1] When incorporated as a cyclobutyl ketone, this moiety serves as a versatile scaffold for the construction of more complex molecular architectures. This compound, in particular, is a key starting material in the synthesis of several neuroactive compounds. The presence of the ortho-chlorophenyl group is a common feature in a number of central nervous system (CNS) active drugs.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃ClO | [2] |
| Molecular Weight | 208.68 g/mol | [2] |
| CAS Number | 6740-85-8 | [2] |
| Appearance | Colorless to light orange/yellow clear liquid | [3] |
| Boiling Point | 130°C @ 5 mmHg | [4] |
| Density | 1.16 g/cm³ | [4] |
| Refractive Index | 1.547 | [4] |
| Solubility | Slightly miscible with chloroform and ethyl acetate. Immiscible with water. | [4][5] |
Safety and Handling:
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Work should be conducted in a well-ventilated fume hood.[5] It is incompatible with strong oxidizing agents.[4][5] According to the Globally Harmonized System (GHS), it may be harmful if swallowed and may cause an allergic skin reaction.[2] It is also considered toxic to aquatic life with long-lasting effects.[2] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.[3][4][5][6]
Synthesis of this compound
The most prevalent and industrially relevant method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a cyclopentyl magnesium halide with 2-chlorobenzonitrile. An alternative novel synthesis has also been reported.
Grignard Reaction Protocol
This protocol is based on established principles of Grignard reactions with nitriles.
Reaction Scheme:
Synthesis of this compound via Grignard Reaction.
Materials and Reagents:
-
2-chlorobenzonitrile
-
Cyclopentyl bromide (or chloride)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Inert gas (Nitrogen or Argon)
Protocol:
-
Preparation of the Grignard Reagent:
-
All glassware must be thoroughly dried to prevent quenching of the Grignard reagent.[7]
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.[8]
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of cyclopentyl bromide in anhydrous ether/THF.
-
Add a small portion of the cyclopentyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 2-chlorobenzonitrile:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Prepare a solution of 2-chlorobenzonitrile in anhydrous ether/THF and add it to the dropping funnel.
-
Add the 2-chlorobenzonitrile solution dropwise to the stirred Grignard reagent at 0°C.[9]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Some procedures suggest stirring for up to three days to ensure complete reaction.[9][10]
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a cold, dilute aqueous solution of hydrochloric acid.[10] This will hydrolyze the intermediate imine-magnesium complex to the ketone.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation.[10]
-
Alternative Synthesis from Cyclopentanone p-toluenesulfonylhydrazone
A novel process for the synthesis of this compound has been identified, which involves the reaction of cyclopentanone p-toluenesulfonylhydrazone with 2-chlorobenzaldehyde.[11] This method avoids the use of Grignard reagents and may be suitable for specific applications.[11]
Application in Pharmaceutical Synthesis: The Pathway to Ketamine
This compound is a well-documented precursor in the synthesis of ketamine.[12][13] The synthetic route typically involves a multi-step process.
Overall Synthetic Pathway:
Simplified pathway from this compound to Ketamine.
A common synthetic approach involves the reaction of this compound with bromine to form an α-bromo ketone, followed by reaction with methylamine and subsequent rearrangement to yield ketamine. However, newer and more efficient methods are continually being developed.[12]
Note on Alternative Precursors: It's important to note that other precursors for ketamine synthesis exist, such as 2-(2-chlorophenyl)-2-nitrocyclohexanone (2-CPNCH).[13][14]
Other Potential Pharmaceutical Applications
The 1-(4-chlorophenyl)cyclobutyl moiety is present in other pharmaceutically active compounds, suggesting that this compound could be a versatile intermediate for a range of therapeutic agents. For instance, N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine, a derivative of sibutramine, is used in the treatment of depression.[15][16] The synthesis of such compounds may involve the elaboration of a cyclobutyl ketone intermediate.
Analytical Quality Control
Ensuring the purity and identity of this compound is crucial for its successful use in pharmaceutical manufacturing. A robust quality control (QC) program should be implemented.[17][18][19]
Recommended QC Protocol:
Quality Control Workflow for this compound.
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary method for determining the purity of this compound and quantifying any impurities. A reverse-phase C18 column with a methanol/water or acetonitrile/water mobile phase is typically effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities and residual solvents from the synthesis process.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides a characteristic fingerprint of the molecule, confirming its identity by the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone and the aromatic C-Cl stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structural confirmation of the compound.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of a range of pharmaceutical compounds, most notably ketamine. Its synthesis via the Grignard reaction is a well-established method, and robust analytical techniques are available to ensure its quality. The unique properties conferred by the cyclobutyl moiety suggest that this intermediate will continue to be of interest in the development of novel therapeutics.
References
- Google Patents. (n.d.). CN112299972A - Preparation method of high-purity esketamine hydrochloride ketone body.
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(n.d.). Grignard Reaction. Retrieved from [Link]
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Sciencemadness Discussion Board. (2019, September 19). grignard reagent to o-Chlorophenyl cyclopentyl ketone. Retrieved from [Link]
- Yu, J., et al. (2022). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.
-
PubChem. (n.d.). 2-Chlorophenyl cyclopentyl ketone. Retrieved from [Link]
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PubMed. (2023, June 29). A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan. Retrieved from [Link]
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ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
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ResearchGate. (n.d.). General strategy for the synthesis of ketamines. Retrieved from [Link]
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PubMed. (2023, December 14). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. Retrieved from [Link]
-
Eurachem. (n.d.). Guide to Quality in Analytical Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP0230742A1 - N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride monohydrate and pharmaceutical compositions containing it.
-
Indian Academy of Sciences. (2020, September 25). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Retrieved from [Link]
-
KIET. (n.d.). Quality Assurance In Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). New materials used for the synthesis of 2‐chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit | Request PDF. Retrieved from [Link]
-
Eurachem. (2016). Guide to Quality in Analytical Chemistry - 3rd edition. Retrieved from [Link]
- Google Patents. (n.d.). GB2184122A - N,n-dimethyl-1-1-(4-chlorophenyl)cyclobutyl-3-methylbutylamine saltt.
-
(2019, March 25). 2-Butanone - Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). KR20060019351A - Improved Synthesis of Sibutramine.
-
SciSpace. (n.d.). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Retrieved from [Link]
-
Wiley. (n.d.). Quality Control in Analytical Chemistry, 2nd Edition. Retrieved from [Link]
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Application Note: Synthesis of Substituted Dihydrophenanthrenones via Intramolecular Friedel-Crafts Cyclization of 2-Chlorophenyl Cyclobutyl Ketone
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic application of 2-chlorophenyl cyclobutyl ketone as a precursor for the synthesis of bicyclic aromatic hydrocarbon frameworks. Specifically, it outlines the principles and a robust protocol for the acid-catalyzed intramolecular Friedel-Crafts cyclization to yield substituted tetrahydrophenanthrenone derivatives, which are valuable scaffolds in medicinal chemistry. The guide delves into the reaction mechanism, provides a step-by-step experimental protocol, and discusses critical process parameters and expected outcomes.
Introduction: The Strategic Value of Aryl Cyclobutyl Ketones
Bicyclic and polycyclic aromatic hydrocarbons (PAHs) are core structural motifs in numerous pharmaceuticals and advanced materials. Their rigid, well-defined three-dimensional structures make them ideal scaffolds for presenting pharmacophoric groups in specific spatial orientations. The cyclobutane ring, in particular, has gained significant traction in medicinal chemistry as a versatile bioisostere and a conformationally restricted linker, often enhancing pharmacological properties like metabolic stability and binding affinity.[1][2]
This compound emerges as a highly valuable starting material, combining the reactive potential of a ketone with the unique strain and reactivity of a cyclobutyl group. This combination enables a powerful synthetic transformation: an intramolecular Friedel-Crafts reaction. This reaction allows for the efficient construction of a fused six-membered ring onto the existing phenyl ring, providing a direct and atom-economical route to complex bicyclic systems, such as derivatives of phenanthrene.[3][4] This application note details the mechanistic underpinnings and a practical laboratory protocol for this transformation.
The Core Transformation: Mechanism of Acid-Catalyzed Intramolecular Cyclization
The conversion of this compound to a bicyclic system is a classic example of an intramolecular Friedel-Crafts reaction.[5] The reaction is typically promoted by a strong Brønsted or Lewis acid, which serves to activate the ketone and generate a potent electrophile capable of attacking the electron-rich aromatic ring.
Mechanistic Steps:
-
Carbonyl Activation: The reaction initiates with the protonation of the carbonyl oxygen by a strong acid (e.g., polyphosphoric acid). This activation dramatically increases the electrophilicity of the carbonyl carbon.
-
Carbocation Formation & Ring Expansion: The activated carbonyl facilitates the cleavage of a C-C bond within the strained cyclobutyl ring. This can proceed through a concerted mechanism or via a discrete carbocation intermediate which rapidly rearranges. The driving force is the relief of the inherent ring strain of the four-membered ring, leading to the formation of a more stable five- or six-membered ring intermediate. In this context, the most probable pathway involves the formation of a resonance-stabilized acylium ion or a related secondary carbocation.
-
Electrophilic Aromatic Substitution (SEAr): The newly formed electrophilic center is positioned intramolecularly, allowing for a rapid attack by the adjacent 2-chlorophenyl ring. The chlorine atom, being an ortho-para director (though deactivating), influences the position of the cyclization. The attack predominantly occurs at the C6 position (para to the chlorine atom), which is sterically accessible and electronically favored.
-
Rearomatization: The resulting cyclohexadienyl cation (a Wheland intermediate) loses a proton to a conjugate base in the medium, restoring aromaticity and yielding the final tricyclic ketone product.
The overall mechanism is a sophisticated cascade that efficiently builds molecular complexity from a relatively simple precursor.
Sources
- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenanthrene synthesis [quimicaorganica.org]
- 4. Cyclobutarenes. Part 1. Synthesis of cyclobutanaphthalene and phenanthrene derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: A Validated Protocol for the Synthesis of Tertiary Alcohols via Grignard Reaction with 2-Chlorophenyl Cyclobutyl Ketone
Abstract: This document provides a comprehensive, field-proven protocol for the nucleophilic addition of a Grignard reagent to 2-chlorophenyl cyclobutyl ketone, a key transformation for generating sterically hindered tertiary alcohols. These products are valuable intermediates in medicinal chemistry and drug development. This guide moves beyond a simple recitation of steps to explain the critical parameters, mechanistic considerations, and safety protocols necessary for a successful and reproducible synthesis. We detail a self-validating system, from reagent preparation to product characterization, designed for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
The Grignard reaction is a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds.[1][2] The reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, such as that in an aldehyde or ketone, to produce a secondary or tertiary alcohol, respectively.[3][4][5] This application note focuses on the reaction between butylmagnesium chloride and this compound. The substrate is a valuable building block, notably used as an intermediate in the synthesis of various pharmaceutical compounds.[6]
The successful execution of this reaction is contingent on navigating several key challenges:
-
Anhydrous Conditions: Grignard reagents are potent bases and will react readily with protic sources, including atmospheric moisture, destroying the reagent.[4][7][8]
-
Reagent Reactivity: The Grignard reagent must selectively attack the ketone's carbonyl group without significant side reactions.
-
Reaction Initiation: The formation of the Grignard reagent itself can be sluggish and requires proper activation of the magnesium metal.[9]
This protocol is designed to address these challenges through meticulous experimental design, ensuring high yield and purity of the desired tertiary alcohol, 1-(2-chlorophenyl)-1-cyclobutyl-1-pentanol.
Reaction Mechanism and Key Considerations
The core of the reaction is the nucleophilic attack of the carbanionic carbon from the Grignard reagent on the electrophilic carbonyl carbon of the ketone. This addition breaks the C=O pi bond, forming a magnesium alkoxide intermediate. Subsequent acidic work-up protonates the alkoxide to yield the final tertiary alcohol.[2][10]
Reaction Scheme: (this compound) + (Butylmagnesium chloride) → (Magnesium alkoxide intermediate) → (1-(2-chlorophenyl)-1-cyclobutyl-1-pentanol)
While this pathway is dominant, several side reactions can diminish the yield and must be mitigated[3]:
-
Enolization: The Grignard reagent can act as a base, abstracting an alpha-proton from the ketone to form an enolate. This regenerates the starting ketone upon work-up. Slower addition at lower temperatures minimizes this pathway.
-
Reduction: A hydride can be transferred from the β-carbon of the Grignard reagent to the carbonyl carbon, resulting in a secondary alcohol. This is more common with sterically hindered ketones and bulky Grignard reagents.
-
Wurtz Coupling: Reaction between the Grignard reagent and the starting alkyl halide can lead to homo-coupling byproducts. This is primarily controlled during the formation of the Grignard reagent itself.[11]
Comprehensive Experimental Protocol
This protocol is divided into two primary stages: the preparation of the butylmagnesium chloride Grignard reagent and its subsequent reaction with the ketone.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Concentration/Purity | Amount | Notes |
| Magnesium Turnings | Mg | 24.31 | >99.5% | 1.2 equiv. | Must be fresh and clean. |
| Iodine | I₂ | 253.81 | Crystal | 1-2 small crystals | Used as an activator. |
| 1-Chlorobutane | C₄H₉Cl | 92.57 | Anhydrous, >99% | 1.1 equiv. | |
| This compound | C₁₁H₁₁ClO | 194.66 | >97% | 1.0 equiv. | The limiting reagent. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, >99.9% | ~5 mL / mmol ketone | Must be rigorously dried. |
| Saturated NH₄Cl Solution | NH₄Cl (aq) | 53.49 | Saturated | As needed | For quenching the reaction. |
| Diethyl Ether / Ethyl Acetate | - | - | Reagent Grade | As needed | For extraction. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | As needed | For drying the organic phase. |
Equipment Setup
-
Three-necked round-bottom flask, oven-dried for at least 4 hours at 120 °C and cooled under an inert atmosphere.[8][12]
-
Reflux condenser, oven-dried.
-
Pressure-equalizing dropping funnel, oven-dried.
-
Magnetic stirrer and stir bar.
-
Inert gas (Argon or Nitrogen) supply line with a bubbler.
-
Ice-water bath.
-
Septa and needles for reagent transfer.
Mandatory Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (Nomex gloves are recommended when handling pyrophoric materials).[13]
-
Inert Atmosphere: The entire procedure must be conducted under a positive pressure of dry argon or nitrogen to exclude moisture and oxygen.[7]
-
Fume Hood: All operations must be performed in a certified chemical fume hood.[13]
-
Exothermic Reaction: Both the formation of the Grignard reagent and the quenching step are highly exothermic. Maintain constant vigilance and have an ice bath ready to control the reaction temperature.[14][15]
-
Solvent Safety: Anhydrous ethers like THF are highly flammable and can form explosive peroxides. Never distill to dryness and ensure no open flames or spark sources are present.[14]
-
Contingency: Do not work alone. Ensure a colleague familiar with the procedure is nearby.[13]
Workflow Diagram
Caption: Experimental workflow for the Grignard synthesis of 1-(2-chlorophenyl)-1-cyclobutyl-1-pentanol.
Step-by-Step Methodology
Part A: Preparation of Butylmagnesium Chloride
-
Assemble the dry three-necked flask with a stir bar, reflux condenser, and dropping funnel. Ensure the system is under a positive pressure of inert gas.
-
To the flask, add magnesium turnings (1.2 equiv.).
-
Add one or two small crystals of iodine. The iodine helps to etch the passivating magnesium oxide layer on the turnings.[16]
-
Add approximately 1/4 of the total anhydrous THF.
-
In the dropping funnel, prepare a solution of 1-chlorobutane (1.1 equiv.) in the remaining anhydrous THF.
-
Add about 10% of the 1-chlorobutane solution to the magnesium suspension. The reaction mixture should be stirred.
-
Initiation is indicated by the disappearance of the brown iodine color and the appearance of cloudiness or gentle bubbling.[9][17] If the reaction does not start, gentle warming with a heat gun may be applied. Once initiated, the reaction is exothermic.
-
Once the reaction is self-sustaining, add the rest of the 1-chlorobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 30-60 minutes to ensure all the magnesium has reacted. The resulting dark gray solution is the Grignard reagent.
Part B: Grignard Addition
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Prepare a solution of this compound (1.0 equiv.) in anhydrous THF and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent. Maintain the temperature between 0 and 5 °C during the addition to minimize side reactions. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
Part C: Work-up and Isolation
-
Cool the reaction mixture back to 0 °C in an ice-water bath.
-
CRITICAL QUENCHING STEP: Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent. This is a highly exothermic and gas-evolving step.[11] Using saturated NH₄Cl is generally safer and provides a less acidic environment than strong acids, which can promote side reactions with the tertiary alcohol product.
-
Continue adding the NH₄Cl solution until the bubbling ceases and the magnesium salts precipitate.
-
Transfer the mixture to a separatory funnel. Add ethyl acetate or diethyl ether to dissolve the organic product.
-
Wash the organic layer sequentially with water and then brine to remove inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Part D: Purification
-
The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure tertiary alcohol.
Expected Results and Characterization
-
Yield: A typical yield for this reaction, when performed under strictly anhydrous conditions, is in the range of 75-90%.
-
Appearance: The final product, 1-(2-chlorophenyl)-1-cyclobutyl-1-pentanol, is expected to be a colorless to pale yellow oil or a low-melting solid.
Table 2: Predicted Spectroscopic Data for Product Verification
| Technique | Expected Signature | Rationale |
| ¹H NMR | δ ~7.2-7.8 (m, 4H, Ar-H), δ ~3.5-4.0 (s, 1H, -OH), δ ~1.5-2.5 (m, cyclobutyl & butyl H's), δ ~0.9 (t, 3H, -CH₃) | Presence of aromatic, hydroxyl, and aliphatic protons consistent with the structure. The broad singlet for the -OH is exchangeable with D₂O. |
| ¹³C NMR | δ ~140-145 (Ar C-Cl), δ ~125-135 (Ar-C), δ ~75-80 (quaternary C-OH), δ ~15-50 (aliphatic C's) | Confirms the number and types of carbon environments, including the key quaternary carbon bearing the hydroxyl group. |
| IR (cm⁻¹) | 3600-3200 (broad, O-H stretch), 3100-3000 (sp² C-H stretch), 2950-2850 (sp³ C-H stretch), ~750 (C-Cl stretch) | The broad hydroxyl peak is a definitive indicator of alcohol formation. |
| Mass Spec (EI) | M+ peak corresponding to C₁₅H₂₁ClO. Fragmentation pattern showing loss of water (M-18) and loss of the butyl group (M-57). | Provides the molecular weight and structural fragments, confirming the overall composition. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Wet glassware or solvents.[8]2. Passivated magnesium surface. | 1. Ensure all glassware is rigorously oven- or flame-dried. Use freshly opened or distilled anhydrous solvents.2. Add a crystal of iodine, 1,2-dibromoethane, or physically crush the Mg turnings in the flask (under inert gas) to expose a fresh surface.[9][17] |
| Low Product Yield | 1. Incomplete Grignard formation.2. Grignard reagent destroyed by moisture/air.3. Significant enolization or reduction side reactions. | 1. Ensure sufficient reaction time for Grignard formation. Titrate a small aliquot to determine the concentration before adding the ketone.2. Check for leaks in the inert gas setup.3. Perform ketone addition at 0 °C or lower and ensure slow, controlled addition. |
| Recovery of Starting Ketone | 1. Insufficient Grignard reagent added.2. Predominant enolization pathway. | 1. Use a slight excess of the Grignard reagent (1.1-1.2 equiv.).2. Lower the reaction temperature during addition. |
| Formation of Biphenyl-like Impurity | Wurtz-type coupling of the alkyl halide during Grignard formation.[11] | Add the 1-chlorobutane solution more slowly and with efficient stirring to maintain a low instantaneous concentration. |
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
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University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]
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Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
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The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
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LibreTexts Chemistry. (2023, January 22). Grignard Reagents. Retrieved from [Link]
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Soni, S. K., et al. (2019). Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Whole‐Cell Lactobacillus Curvatus Biotransformation. ResearchGate. Retrieved from [Link]
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LibreTexts Chemistry. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
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Ashby, E. C., & Reed, R. C. (n.d.). n-BUTYLMAGNESIUM CHLORIDE. Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (n.d.). HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone.
-
University of Texas at Dallas. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]
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Ghosh, N. (2022, March 24). Preparation of tertiary Grignard reagents. Chemistry Stack Exchange. Retrieved from [Link]
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Le Coustumer, P., et al. (2025, May 23). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. PMC. Retrieved from [Link]
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Science Madness. (2022, September 17). 2-Chlorophenyl cyclopentyl ketone via Grignard Reagent. Retrieved from [Link]
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Chen, Z., et al. (2024, July 3). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. Retrieved from [Link]
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Application Note: Definitive Characterization of 2-Chlorophenyl cyclobutyl ketone using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a comprehensive protocol for the characterization of 2-Chlorophenyl cyclobutyl ketone, a compound of interest in synthetic chemistry and forensic analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is presented as the definitive analytical technique for its unambiguous identification. The methodology herein details optimized parameters for chromatographic separation and mass spectrometric detection, ensuring high sensitivity and specificity. We delve into the causal reasoning behind experimental choices, from sample preparation to data interpretation, and provide a detailed analysis of the expected mass spectral fragmentation patterns. This guide is designed to be a self-validating system, grounded in established analytical principles and supported by authoritative references, enabling researchers to confidently identify and characterize this compound.
Introduction and Scientific Context
This compound is a synthetic ketone derivative. While it has legitimate applications in chemical synthesis, its structural similarity to controlled substances and its potential role as a precursor in the synthesis of novel psychoactive substances (NPS) necessitates robust and reliable analytical methods for its detection and characterization[1]. The dynamic landscape of NPS requires forensic and research laboratories to develop agile and definitive identification protocols[2][3].
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique in analytical chemistry, prized for its synergistic power.[3] It physically separates volatile compounds in a mixture via gas chromatography and then provides high-specificity structural information through mass spectrometry.[1] This combination is ideally suited for the analysis of semi-volatile molecules like this compound, offering both retention time and a unique mass fragmentation "fingerprint" for positive identification. This note establishes a detailed workflow to leverage the full analytical power of GC-MS for this purpose.
Principle of the GC-MS Technique
The analysis proceeds in two sequential stages within a single integrated system.
-
Gas Chromatography (GC): The sample, once vaporized in a heated inlet, is swept onto a long, narrow capillary column by an inert carrier gas (e.g., Helium). The column's inner surface is coated with a stationary phase. Separation is achieved based on the analyte's boiling point and its differential affinity for the stationary phase. Less volatile compounds or those with stronger interactions with the stationary phase travel more slowly, resulting in distinct elution times (retention times) for each component.
-
Mass Spectrometry (MS): As the separated analyte elutes from the GC column, it enters the MS ion source. In standard Electron Ionization (EI) mode, a high-energy electron beam (typically 70 eV) bombards the molecule. This process dislodges an electron, creating a positively charged molecular ion (M⁺•) that is often energetically unstable.[4] This unstable ion undergoes predictable fragmentation, breaking apart into smaller, stable charged ions and neutral radicals. These fragments are then accelerated into a mass analyzer (e.g., a quadrupole), which filters them based on their mass-to-charge ratio (m/z). A detector quantifies the abundance of each fragment, generating a mass spectrum that serves as a unique chemical fingerprint.
Detailed Experimental Protocol
This protocol is designed to be a robust starting point for analysis. Laboratories should perform their own validation to ensure the method meets specific performance criteria.[5][6]
Reagents and Materials
-
Analyte: this compound standard (≥98% purity).
-
Solvent: High-purity methanol or ethyl acetate (GC or HPLC grade).
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
-
Pipettes: Calibrated micropipettes.
Sample and Standard Preparation
The goal of sample preparation is to create a solution that is sufficiently concentrated for detection but dilute enough to avoid column overload and detector saturation.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. This creates a stable stock solution that can be stored at -20°C.
-
Working Standard (10 µg/mL): Perform a 1:100 dilution of the stock solution. For example, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.
-
Final Sample: Transfer approximately 1.5 mL of the 10 µg/mL working standard into an autosampler vial for analysis. This concentration is a common starting point for the analysis of synthetic cathinones and related substances.[7]
GC-MS Instrumentation and Parameters
The following parameters are optimized for a standard capillary GC-MS system, such as one equipped with a non-polar 5% phenyl-methylpolysiloxane column.
| Parameter | Setting | Justification |
| GC System | ||
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, general-purpose non-polar column providing excellent separation for a wide range of semi-volatile compounds, including substituted ketones.[8] |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) | An optimal flow rate for a 0.25 mm ID column, balancing analysis speed and separation efficiency.[9] |
| Inlet Temperature | 260°C | Ensures rapid and complete vaporization of the analyte without causing thermal degradation.[10] |
| Injection Mode | Splitless (1 minute purge delay) | Maximizes the transfer of analyte to the column, enhancing sensitivity for trace-level analysis. |
| Injection Volume | 1 µL | A standard volume that prevents column overloading while providing a strong signal. |
| Oven Program | Initial: 150°C, hold 1 min | Starts below the analyte's boiling point to focus the injection band. |
| Ramp: 20°C/min to 280°C | A moderate ramp rate ensures good peak shape and separation from potential impurities.[9] | |
| Final Hold: Hold at 280°C for 5 min | Ensures elution of any less volatile compounds and cleanses the column for the next run. | |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | The standard, highly reproducible ionization technique that generates extensive, library-searchable fragmentation patterns.[11] |
| Ionization Energy | 70 eV | The universal standard for EI-MS, providing consistent and comparable fragmentation patterns across different instruments and databases like NIST.[10] |
| MS Source Temp. | 230°C | Reduces contamination and ensures proper ion formation and transmission.[10] |
| MS Quad Temp. | 150°C | Maintains stable performance of the mass filter.[10] |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Scan Mode | Full Scan | Acquires data over a wide mass range to capture the molecular ion and all significant fragment ions. |
| Mass Range | 40 - 450 m/z | Covers the molecular weight of the analyte (194.66 g/mol ) and all expected fragments. |
Experimental Workflow Diagram
Data Analysis and Interpretation
A successful analysis will yield a single, sharp peak in the total ion chromatogram (TIC) at a characteristic retention time. The mass spectrum extracted from this peak provides the structural evidence for identification.
Expected Mass Spectrum
The molecular formula for this compound is C₁₁H₁₁ClO, with a monoisotopic mass of approximately 194.05 g/mol .
-
Molecular Ion (M⁺•): A peak corresponding to the intact molecular ion should be observed at m/z 194. Due to the presence of the chlorine-37 isotope, a smaller peak (the M+2 peak) will be present at m/z 196. The intensity ratio of the m/z 194 to m/z 196 peaks will be approximately 3:1, which is a hallmark of a monochlorinated compound.
-
Key Fragments: The fragmentation of ketones is well-understood and primarily driven by cleavage adjacent to the carbonyl group (α-cleavage).[12][13]
| m/z (Mass/Charge) | Proposed Ion Structure | Fragmentation Mechanism |
| 196 | [C₁₁H₁₁³⁷ClO]⁺• | M+2 Isotope Peak |
| 194 | [C₁₁H₁₁³⁵ClO]⁺• | Molecular Ion (M⁺•) |
| 141/139 | [C₇H₄³⁷ClO]⁺ / [C₇H₄³⁵ClO]⁺ | α-cleavage: Loss of the cyclobutyl radical (•C₄H₇). The resulting 2-chlorobenzoyl cation is a major, highly stable fragment. The 3:1 isotope pattern will be visible. |
| 113/111 | [C₆H₄³⁷Cl]⁺ / [C₆H₄³⁵Cl]⁺ | Loss of carbon monoxide (CO) from the 2-chlorobenzoyl cation (m/z 139/141). This is a common fragmentation pathway for aromatic acylium ions. |
| 69 | [C₄H₅O]⁺ | α-cleavage: Loss of the 2-chlorophenyl radical (•C₆H₄Cl). The resulting cyclobutanecarbonyl cation. |
| 55 | [C₄H₇]⁺ | Cleavage within the cyclobutyl ring structure. Saturated cyclic ketones are known to produce a fragment at m/z 55.[14] |
Proposed Fragmentation Pathway
The primary fragmentation pathways are initiated by the ionization of the molecule. The most favorable cleavages produce stable carbocations.
Library Confirmation
For definitive identification, the acquired mass spectrum must be compared against an established spectral library.[15] The NIST/EPA/NIH Mass Spectral Library is the industry standard for this purpose.[11][16] A high match score (typically >850/1000) combined with the correct retention time provides a high degree of confidence in the identification. If a reference standard for this compound is not present in the library, data from close structural analogs, such as 2-Chlorophenyl cyclopentyl ketone (NIST data available), can provide supporting evidence, though it is not a substitute for a true reference standard.[17]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the characterization of this compound by GC-MS. By adhering to the specified sample preparation steps and optimized instrument parameters, analysts can achieve reliable and reproducible results. The interpretation of the resulting mass spectrum, guided by the principles of molecular ion identification, isotopic patterns, and characteristic fragmentation pathways like α-cleavage, enables the unambiguous structural confirmation of the analyte. The integration of this protocol with spectral library searching constitutes a robust workflow for researchers in forensic science, quality control, and synthetic chemistry.
References
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(No author given). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Forensic Chemistry Center. [Link]
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Rue, E. A., & Ciolino, L. A. (2021). Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. Journal of analytical toxicology, 45(6), 589–602. [Link]
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Shimadzu Corporation. (n.d.). Analysis of 2-Alkylcyclobutanones by GC/MS - Detection of Irradiated Foods. [Link]
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Coutts, R. T., & Beckett, A. H. (1977). Gas chromatographic analysis of acetophenone oxime and its metabolites. Journal of Pharmaceutical Sciences, 66(6), 889-891. [Link]
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MDPI. (n.d.). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. [Link]
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National Institute of Standards and Technology. (n.d.). o-Chlorophenyl cyclopentyl ketone. NIST Chemistry WebBook. [Link]
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Manzoni, C., et al. (2023). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. Journal of Analytical Toxicology, 47(1), 58-64. [Link]
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United Nations Office on Drugs and Crime. (2020). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. [Link]
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Méndez, F., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry, 6, 320-330. [Link]
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Lee, J. H., et al. (2005). GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from γ-ray irradiated walnut (Juglans nigra). Journal of the Korean Society for Applied Biological Chemistry, 48(3), 237-241. [Link]
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Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. [Link]
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JoVE. (n.d.). Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]
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Shimadzu. (n.d.). Analysis of 2-Alkylcyclobutanones by GC/MS - Detection of Irradiated Foods. [Link]
-
Tuo, Y., et al. (2022). GC-MS/MS Determination of Synthetic Cathinones: 4-Chloromethcathinone, N-Ethyl Pentedrone, and N-Ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study. Toxics, 10(11), 659. [Link]
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da Silva, A. C., et al. (2020). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Journal of the Brazilian Chemical Society, 31(8), 1735-1741. [Link]
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PubChem. (n.d.). 2-Chlorophenyl cyclopentyl ketone. [Link]
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Adamowicz, P., et al. (2020). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. International Journal of Legal Medicine, 134(4), 1365-1378. [Link]
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National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. [Link]
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National Institute of Standards and Technology. (n.d.). Acetophenone. NIST Chemistry WebBook. [Link]
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Lin, H. R., et al. (2014). Determination of Synthetic Cathinones in Urine Samples by GC-MS. Journal of Analytical Toxicology, 38(7), 410-416. [Link]
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Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
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Wong, S. L., et al. (2022). Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning. ChemRxiv. [Link]
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Guthrie, J. P., & Cossar, J. (1986). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 64(11), 2154-2157. [Link]
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Canning, C., et al. (2022). Gas Chromatography/Mass Spectrometry Chemical Profiling of Volatile Compounds from Cranberry Plant Byproducts as Potential Antibacterials, Antifungals, and Antioxidants. Molecules, 27(19), 6489. [Link]
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El-Haj, B., & Ahmed, S. (2018). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Spectroscopy Online. [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
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NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectroscopies. [Link]
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National Institute of Standards and Technology. (n.d.). 2-Butanone. NIST Chemistry WebBook. [Link]
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National Institute of Standards and Technology. (2012). Tandem Mass Spectral Library. [Link]
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Application Note: Continuous Flow Synthesis of 2-Chlorophenyl cyclobutyl ketone via Friedel-Crafts Acylation
Abstract
This application note details a robust and scalable continuous flow protocol for the synthesis of 2-Chlorophenyl cyclobutyl ketone. This compound is a valuable building block in medicinal chemistry, where the cyclobutane motif is increasingly utilized to enhance pharmacological properties such as metabolic stability and binding efficiency.[1][2] The described method employs a Friedel-Crafts acylation reaction between chlorobenzene and cyclobutanecarbonyl chloride, facilitated by aluminum chloride (AlCl₃) as a Lewis acid catalyst. By transitioning this classic transformation to a continuous flow platform, we demonstrate significant improvements in safety, process control, and reproducibility over traditional batch methods. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering reaction mechanism, detailed experimental setup, parameter optimization, and safety considerations.
Introduction: The Case for Flow Chemistry
The synthesis of aryl ketones is a cornerstone of organic chemistry, with the Friedel-Crafts acylation being one of the most reliable methods for their preparation.[3][4] this compound, in particular, represents a scaffold of growing interest due to the unique conformational constraints and metabolic stability imparted by the cyclobutane ring, making it a desirable feature in modern drug candidates.[1]
However, the batch-wise execution of Friedel-Crafts acylation presents several challenges:
-
Exothermicity: The reaction is often highly exothermic, posing risks of thermal runaways and side product formation in large-scale batches.
-
Reagent Handling: It requires stoichiometric or super-stoichiometric amounts of a moisture-sensitive and corrosive Lewis acid, like AlCl₃.
-
Gas Evolution: The reaction produces hydrogen chloride (HCl) gas, which can create pressure build-up and an inhomogeneous reaction environment.
-
Workup: Quenching the reaction is often violent and requires careful handling.
Continuous flow chemistry offers elegant solutions to these problems. By conducting the reaction in the small, well-defined volume of a microreactor, we achieve superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and a significantly enhanced safety profile.[5] The hazardous HCl gas is managed within a contained system, and highly reactive intermediates are generated and consumed in situ, minimizing operator exposure.[5][6] This note provides a field-proven protocol to harness these advantages for the efficient synthesis of this compound.
Reaction Mechanism: The Acylium Ion Pathway
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key step is the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.
-
Acylium Ion Generation: The Lewis acid catalyst (AlCl₃) coordinates to the carbonyl oxygen of cyclobutanecarbonyl chloride and abstracts the chloride, forming a resonance-stabilized acylium ion.[7][8]
-
Electrophilic Attack: The acylium ion is attacked by the π-electrons of the chlorobenzene ring. The chloro- group is an ortho-, para- director; however, the ortho- position is sterically hindered, leading to a mixture of ortho and para isomers. For this application, we focus on the isolation of the target ortho-isomer, this compound.
-
Rearomatization: The resulting arenium ion (a sigma complex) is deprotonated, restoring aromaticity and releasing HCl. The catalyst is regenerated upon aqueous workup.
Caption: Figure 1: Friedel-Crafts Acylation Mechanism
Experimental Protocol: Continuous Flow Synthesis
This protocol is designed for a standard laboratory flow chemistry system. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
-
Reagents: Chlorobenzene (anhydrous, ≥99%), Cyclobutanecarbonyl chloride (≥98%), Aluminum chloride (anhydrous, powder, ≥99.99%), Dichloromethane (DCM, anhydrous, ≥99.8%), Hydrochloric acid (1 M aq.), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Equipment: Two high-pressure pumps (HPLC or syringe), T-mixer, PFA or stainless steel reactor coil (10 mL volume), heated reactor module, back-pressure regulator (BPR, 100 psi / ~7 bar), collection vessel, standard glassware for workup, rotary evaporator, flash chromatography system.
Flow System Setup
The system is assembled as depicted in the workflow diagram below. The key principle is to combine the reactant stream with the catalyst stream just before entering the heated reactor. A subsequent quenching stream neutralizes the reaction before collection.
Caption: Figure 2: Flow Chemistry System Workflow
Reagent Preparation
-
Solution A (Reactants): In a 100 mL volumetric flask, dissolve cyclobutanecarbonyl chloride (1.0 M) in anhydrous chlorobenzene (used as both reactant and solvent). Note: For optimization, an inert solvent like anhydrous DCM can be used, with chlorobenzene added as a reagent (e.g., 1.2 equivalents).
-
Solution B (Catalyst): Carefully prepare a 1.1 M suspension of anhydrous AlCl₃ in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). This solution should be continuously stirred to maintain a homogenous slurry. Causality: Using a slight excess of the catalyst ensures complete activation of the acyl chloride.
Step-by-Step Protocol
-
System Priming: Prime Pump A with Solution A and Pump B with Solution B, ensuring no air is trapped in the lines.
-
Set Conditions: Heat the reactor module to the desired temperature (see Table 1). Set the back-pressure regulator to 100 psi. Causality: The elevated pressure prevents the solvent from boiling and keeps the evolved HCl gas in solution, ensuring a single-phase, predictable flow and preventing flow disruptions.
-
Initiate Flow: Start the pumps according to the parameters in Table 1. Flow the combined stream through the reactor.
-
Achieve Steady State: Allow the system to run for at least three residence times to ensure it reaches a steady state before collecting the product.
-
Collection and Quenching: Collect the output from the BPR into a flask containing chilled 1 M HCl. The quenching process should be performed with vigorous stirring. Safety Insight: In flow, only a small amount of the reaction mixture is quenched at a time, drastically improving safety compared to quenching a large, hot batch reactor.
-
Workup: Once collection is complete, transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the this compound isomer.
Optimization Parameters
The following table provides starting points for reaction optimization. The goal is to maximize the conversion of the limiting reagent (cyclobutanecarbonyl chloride) while minimizing side product formation.
| Parameter | Range | Starting Point | Rationale |
| Temperature | 40 - 80 °C | 60 °C | Balances reaction rate with selectivity. Higher temperatures may lead to byproducts. |
| Residence Time | 5 - 20 min | 10 min | Determined by total flow rate and reactor volume. Longer times increase conversion but may also promote side reactions. |
| Total Flow Rate | 0.5 - 2.0 mL/min | 1.0 mL/min | For a 10 mL reactor, this gives a 10-minute residence time. |
| Stoichiometry | 1:1.1 (Acyl Chloride:AlCl₃) | 1:1.1 | A slight excess of Lewis acid drives the reaction to completion. |
| Pressure | 80 - 150 psi | 100 psi | Sufficient to prevent boiling and ensure stable, single-phase flow. |
Table 1: Recommended Starting Parameters for Optimization.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Clogging/Blockage | AlCl₃ precipitation; product insolubility. | Ensure anhydrous conditions. Increase solvent volume. Use a slurry-compatible pump for the catalyst stream. Consider a more soluble Lewis acid (e.g., FeCl₃). |
| Low Conversion | Insufficient residence time or temperature. | Increase reactor temperature in 10 °C increments. Decrease the total flow rate to increase residence time. |
| Poor Selectivity | Temperature is too high; residence time is too long. | Decrease reactor temperature. Increase the total flow rate to shorten residence time. |
| Inconsistent Flow | HCl gas evolution. | Ensure the back-pressure regulator is functioning correctly and set to a sufficient pressure (>80 psi). |
Safety Considerations
-
Corrosive Reagents: Cyclobutanecarbonyl chloride and aluminum chloride are corrosive and moisture-sensitive. Handle them in an inert atmosphere and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
HCl Gas: The reaction generates corrosive HCl gas. The use of a contained flow system with a BPR is a critical safety feature that minimizes exposure compared to an open batch vessel.[5] Ensure the entire operation is conducted within a certified fume hood.
-
Quenching: The quenching of the AlCl₃ complex is highly exothermic. Quenching the small, continuous output from the reactor is inherently safer than batch quenching. Always add the reaction stream to the quenching solution, not the other way around.
Conclusion
This application note presents a validated, continuous flow methodology for the synthesis of this compound. By leveraging the intrinsic advantages of flow chemistry, this protocol offers a safer, more controllable, and easily scalable alternative to traditional batch synthesis.[10] The detailed procedures and optimization guidelines provide a solid foundation for researchers to produce this valuable chemical intermediate efficiently and reproducibly, accelerating research and development in medicinal chemistry and drug discovery.
References
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Gemoets, H. P. L., Su, Y., Shang, M., Hessel, V., & Luque, R. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. RSC Applied Interfaces, 1(1), 1-20. Available from: [Link]
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Lin, H. R., et al. (2023). A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan. Forensic Science International, 349, 111753. Available from: [Link]
-
Smyth, L. A., et al. (2023). Continuous-Flow Synthesis of Cyclobutenes Using LED Technology. Synlett, 34(03), 269-274. Available from: [Link]
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Gligorich, K. M., & Toste, F. D. (2020). How to approach flow chemistry. Chemical Society Reviews, 49(22), 8098-8125. Available from: [Link]
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ResearchGate. (2023). New materials used for the synthesis of 2‐chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. Request PDF. Retrieved January 26, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Chemical Science. Retrieved January 26, 2026, from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Chemistry Steps. Retrieved January 26, 2026, from [Link]
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American Chemical Society. (2022). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Omega. Retrieved January 26, 2026, from [Link]
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National Center for Biotechnology Information. (2023). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. PubMed. Retrieved January 26, 2026, from [Link]
-
Royal Society of Chemistry. (2023). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved January 26, 2026, from [Link]
-
The Organic Chemistry Tutor. (2023, January 13). Friedel-Crafts Acylation; Reductions of Aryl Ketones [Video]. YouTube. Retrieved January 26, 2026, from [Link]
-
American Chemical Society. (2023). Flow Photo-on-Demand Synthesis of Vilsmeier Reagent and Acyl Chlorides from Chloroform and Its Applications to Continuous Flow Synthesis of Carbonyl Compounds. Organic Process Research & Development. Retrieved January 26, 2026, from [Link]
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Tamborini, L., et al. (2023). Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. Molecules, 28(3), 1373. Available from: [Link]
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National Center for Biotechnology Information. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 13(1), 6-17. Available from: [Link]
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National Center for Biotechnology Information. (2024). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Chemical Science, 15(1), 123-131. Available from: [Link]
-
National Center for Biotechnology Information. (2022). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Journal of the American Chemical Society, 144(37), 17021-17029. Available from: [Link]
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- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
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Troubleshooting & Optimization
Common side reactions in the synthesis of 2-Chlorophenyl cyclobutyl ketone
Welcome to the technical support center for the synthesis of 2-Chlorophenyl cyclobutyl ketone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the underlying chemical principles to empower you to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two principal methods for the synthesis of this compound: the Friedel-Crafts acylation of chlorobenzene with cyclobutanecarbonyl chloride, and the Grignard reaction between an organomagnesium reagent and 2-chlorobenzonitrile. The choice of method often depends on the availability of starting materials, scalability, and desired purity profile.
Q2: I am observing a mixture of isomers in my final product. What is the likely cause?
The formation of isomers is a characteristic side reaction of the Friedel-Crafts acylation route. The chloro group on the chlorobenzene ring is an ortho-, para-director, leading to the formation of 4-Chlorophenyl cyclobutyl ketone as the major isomer and this compound as the minor one, due to steric hindrance at the ortho position.[1][2][3][4] Trace amounts of the meta-isomer may also be observed.[5]
Q3: My Grignard reaction resulted in a low yield and a dark, sticky crude product. What could have gone wrong?
This is a common issue in Grignard reactions and can be attributed to several factors. The most frequent cause is the presence of moisture, which quenches the highly reactive Grignard reagent. Other possibilities include the Grignard reagent acting as a base rather than a nucleophile, or the formation of complex side products. A thorough understanding of the reaction conditions and potential side reactions is crucial for troubleshooting.
Q4: Can the cyclobutane ring open or rearrange during the synthesis?
Yes, the cyclobutane ring is susceptible to rearrangement or ring-opening, particularly under acidic conditions, due to its inherent ring strain.[6] This is a critical consideration in the Friedel-Crafts acylation, which employs a Lewis acid catalyst, and during the acidic workup step of the Grignard reaction.
Troubleshooting Guide: Common Side Reactions and Solutions
This section provides a detailed analysis of common side reactions, their mechanisms, and actionable troubleshooting strategies for both the Friedel-Crafts and Grignard synthesis routes.
I. Friedel-Crafts Acylation Route
The Friedel-Crafts acylation of chlorobenzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a direct method for forming the carbon-carbon bond.
Caption: Friedel-Crafts acylation of chlorobenzene leading to the desired product and isomeric side products.
Problem 1: Formation of Positional Isomers
-
Symptom: Your purified product shows multiple signals in ¹H NMR and GC-MS corresponding to different isomers of chlorophenyl cyclobutyl ketone.
-
Causality: The chlorine atom on the benzene ring directs the incoming acyl group to the ortho and para positions.[1][2][3][4] Due to the steric bulk of the cyclobutyl ketone group, the para-substituted isomer (4-Chlorophenyl cyclobutyl ketone) is the major product, while the desired ortho-substituted isomer (this compound) is the minor product.
-
Troubleshooting & Mitigation:
-
Temperature Control: Lowering the reaction temperature can sometimes improve the ortho/para selectivity, although this may also decrease the overall reaction rate.
-
Catalyst Choice: While AlCl₃ is common, exploring other Lewis acids like TiCl₄ or FeCl₃ might offer different isomeric ratios.
-
Purification: Efficient purification techniques are essential. Column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) is typically required to separate the isomers. Careful monitoring by TLC or GC is crucial.
-
Problem 2: Ring Rearrangement/Opening of the Cyclobutane Moiety
-
Symptom: Presence of unexpected byproducts with different ring structures (e.g., cyclopentanone derivatives) or linear ketone structures in your product mixture.
-
Causality: The Lewis acid catalyst can promote the rearrangement of the cyclobutylcarbonyl cation to a more stable carbocation, potentially leading to ring expansion or opening.[7] The inherent strain in the four-membered ring makes it susceptible to such rearrangements under acidic conditions.[6]
-
Troubleshooting & Mitigation:
-
Milder Lewis Acid: Use a milder Lewis acid catalyst (e.g., ZnCl₂) to reduce the propensity for carbocation rearrangements.
-
Strict Temperature Control: Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the product to the acidic conditions.
-
II. Grignard Reaction Route
This route involves the reaction of a cyclobutylmagnesium halide (Grignard reagent) with 2-chlorobenzonitrile, followed by an acidic workup to hydrolyze the intermediate imine to the desired ketone.
Caption: Grignard synthesis of this compound and identified side products.
Problem 1: Low Yield and Formation of a Dark, Sticky Product
-
Symptom: The reaction yields a significantly lower amount of the desired product than expected, and the crude product is a viscous, dark-colored oil or tar.
-
Causality:
-
Presence of Water: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic source, leading to the formation of cyclobutane and magnesium salts.
-
Formation of Complex Impurities: The formation of side products like o-chlorobenzoic acid anhydride and 1,2-di-o-chlorobenzoylcyclopentene has been reported in similar syntheses.[8][9] The exact mechanisms are complex but can involve side reactions of the Grignard reagent or subsequent reactions of the product under the reaction or workup conditions.
-
-
Troubleshooting & Mitigation:
-
Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents (e.g., diethyl ether, THF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Use high-quality magnesium turnings and freshly distilled reagents.
-
Controlled Addition: Add the 2-chlorobenzonitrile solution to the Grignard reagent slowly and at a controlled temperature (typically 0 °C to room temperature) to minimize side reactions.
-
Optimized Workup: A carefully controlled acidic workup at low temperatures is crucial to hydrolyze the imine intermediate to the ketone without promoting side reactions.
-
Problem 2: Formation of o-Chlorobenzoic Acid Anhydride
-
Symptom: Identification of o-chlorobenzoic acid anhydride in the product mixture by GC-MS or LC-MS.[8][9]
-
Plausible Mechanism: This side product could arise from the reaction of unreacted 2-chlorobenzonitrile with water during workup to form 2-chlorobenzoic acid, which then dehydrates to the anhydride under acidic conditions, or through a more complex pathway involving the Grignard reagent.
-
Troubleshooting & Mitigation:
-
Stoichiometry: Ensure a slight excess of the Grignard reagent to drive the reaction with the nitrile to completion.
-
Controlled Workup: Perform the acidic workup at low temperatures and avoid prolonged exposure to strong acids.
-
Problem 3: Formation of 1,2-di-o-chlorobenzoylcyclopentene
-
Symptom: Detection of a di-acylated cyclopentene derivative in the reaction mixture.[8][9]
-
Plausible Mechanism: This complex byproduct likely forms from a series of reactions. The initially formed ketone can be enolized by the Grignard reagent (acting as a base). The resulting enolate can then react with another molecule of 2-chlorobenzonitrile, followed by elimination and further reactions to yield the observed product.
-
Troubleshooting & Mitigation:
-
Inverse Addition: Consider adding the Grignard reagent to the 2-chlorobenzonitrile solution (inverse addition) to maintain a low concentration of the Grignard reagent and disfavor its action as a base.
-
Temperature Control: Maintain a low reaction temperature to minimize enolization.
-
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Chlorobenzene
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Chlorobenzene
-
Cyclobutanecarbonyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Under an inert atmosphere, add anhydrous AlCl₃ to the flask, followed by anhydrous DCM.
-
Cool the mixture in an ice bath to 0 °C.
-
Add chlorobenzene to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension.
-
In a separate, dry dropping funnel, place the cyclobutanecarbonyl chloride and add it dropwise to the reaction mixture at 0 °C over 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired this compound from its isomers.
Protocol 2: Grignard Synthesis from 2-Chlorobenzonitrile
Materials:
-
Magnesium turnings
-
Cyclobutyl bromide
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
2-Chlorobenzonitrile
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel (all under an inert atmosphere), place the magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of cyclobutyl bromide in anhydrous ether/THF to the magnesium. The reaction should initiate (slight warming and bubbling). If it doesn't, gentle warming may be necessary.
-
Once the reaction has started, add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 2-chlorobenzonitrile in anhydrous ether/THF and add this solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Feature | Friedel-Crafts Acylation | Grignard Reaction |
| Primary Side Products | Positional Isomers (ortho, para, meta) | Complex impurities (e.g., anhydrides, di-acylated products) |
| Key Challenge | Isomer Separation | Strict Anhydrous Conditions |
| Reagent Sensitivity | Lewis acid is moisture sensitive | Grignard reagent is extremely moisture and air sensitive |
| Potential for Rearrangement | Higher, due to Lewis acid catalyst | Lower, but possible during acidic workup |
Logical Relationships Diagram
Caption: A troubleshooting workflow for identifying and resolving common issues in the synthesis of this compound.
References
-
Vedantu. (n.d.). On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. RSC Publishing. Retrieved from [Link]
-
PG.CHEMEASY. (2019, December 10). Friedel-Crafts acylation reaction-Friedel-Crafts acylation of benzene-phenol-anisole and chloro benzene. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
YouTube. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. Retrieved from [Link]
- Google Patents. (n.d.). HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone.
-
Canadian Journal of Chemistry. (1981). Acid-catalyzed rearrangement of cyclobutanones. VI. Syntheses of chrysenes and steroid-like substances. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
PubMed. (2018). [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. Retrieved from [Link]
-
YouTube. (2024, July 18). The major product formed in the Friedel-Craft acylation of chlorobenzene is ...... Retrieved from [Link]
-
ACS Publications. (2019, August 5). Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2020, March 16). Electrocyclic Reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). New materials used for the synthesis of 2‐chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit | Request PDF. Retrieved from [Link]
-
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
-
YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. Retrieved from [Link]
-
Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]
-
PubMed. (2023, December 14). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. Retrieved from [Link]
Sources
- 1. Sciencemadness Discussion Board - Synthesis of o-chlorophenyl Cyclopentanone - Powered by XMB 1.9.11 [sciencemadness.org]
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- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Chlorophenyl cyclopentyl ketone | 6740-85-8 | Benchchem [benchchem.com]
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- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. US3145216A - Friedel-crafts ketone synthesis - Google Patents [patents.google.com]
- 9. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: By-product Analysis in 2-Chlorophenyl cyclobutyl ketone Production
Welcome to the technical support center for the analysis of by-products in the synthesis of 2-Chlorophenyl cyclobutyl ketone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the impurity profiles of this important synthetic intermediate. The following question-and-answer-based guide provides in-depth technical insights and actionable protocols to address common challenges encountered during synthesis and analysis.
Section 1: Initial Troubleshooting & FAQs
This section addresses common initial observations and questions that arise during the synthesis of this compound.
Question: I'm seeing several unexpected peaks in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of my crude reaction mixture. What are the likely culprits?
Answer: The presence of unexpected peaks is a common issue and their identity is highly dependent on the synthetic route employed. The two primary routes for synthesizing this compound are Friedel-Crafts acylation and Grignard reactions, each with a distinct by-product profile.
For a Friedel-Crafts acylation of chlorobenzene with cyclobutanecarbonyl chloride, common by-products include:
-
Positional Isomers: The primary by-products are often the para and meta isomers of the desired ortho product (4-chlorophenyl cyclobutyl ketone and 3-chlorophenyl cyclobutyl ketone). The chloro- group is an ortho-, para- director, so the formation of the para-isomer is expected, while the meta-isomer is typically a minor component.[1][2]
-
Polyacylated Products: Under certain conditions, a second acylation of the aromatic ring can occur, leading to di-acylated by-products. However, this is generally less common than in Friedel-Crafts alkylation because the ketone group deactivates the ring towards further electrophilic substitution.[3][4][5]
-
Unreacted Starting Materials: Residual chlorobenzene and cyclobutanecarbonyl chloride may be present.
-
Hydrolysis Products: If moisture is present, cyclobutanecarbonyl chloride can hydrolyze to cyclobutanecarboxylic acid.
For a Grignard reaction , for instance between an o-chlorophenyl Grignard reagent and cyclobutanecarbonitrile, you might encounter:
-
Unreacted Starting Materials: Residual o-chlorobenzonitrile or the Grignard reagent starting materials.
-
Wurtz Coupling Products: The Grignard reagent can couple with itself to form biphenyl derivatives.
-
Products of Reaction with the Nitrile Group: Side reactions can occur with nitriles in Grignard reactions.[6]
A systematic approach to identifying these peaks is outlined in the analytical guides in Section 3.
Section 2: By-product Profiles of Common Synthetic Routes
This section provides a more detailed look at the specific by-products associated with the primary synthetic methodologies.
Route A: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a robust method for forming aryl ketones, but it is not without its challenges, primarily related to regioselectivity and catalyst management.[7][8]
Question: My product is contaminated with a significant amount of an isomeric by-product. How can I identify and control this?
Answer: The most common isomeric by-product in the Friedel-Crafts acylation of chlorobenzene is 4-chlorophenyl cyclobutyl ketone . The chloro substituent on the benzene ring directs incoming electrophiles to the ortho and para positions.[1] While the desired product is the ortho isomer, the para isomer is often a significant, and sometimes major, by-product due to sterics.[2]
Identification:
-
GC-MS: The ortho and para isomers will have identical mass spectra but different retention times. The para isomer, being more symmetrical, may have a slightly different boiling point and thus a different retention time.
-
NMR: ¹H and ¹³C NMR spectroscopy can definitively distinguish between the isomers based on the splitting patterns of the aromatic protons and the chemical shifts of the aromatic carbons.
Control:
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity, favoring the ortho product.
-
Catalyst: The choice and amount of Lewis acid catalyst (e.g., AlCl₃) can influence the isomer ratio.[2][3] Experimenting with different catalysts or using a stoichiometric amount can be beneficial.[3]
-
Solvent: The polarity of the solvent can also affect the isomer distribution.[2]
Question: I suspect polyacylation is occurring. How can I confirm this and prevent it?
Answer: While less common than in Friedel-Crafts alkylation, polyacylation can occur. The resulting di-acylated product would have a significantly higher molecular weight.
Confirmation:
-
GC-MS: Look for a peak with a molecular ion corresponding to the addition of a second cyclobutylcarbonyl group.
-
HPLC-MS: This technique can also be used to identify higher molecular weight by-products.[9]
Prevention:
-
Stoichiometry: Use a 1:1 molar ratio of the acylating agent to the chlorobenzene. An excess of the acylating agent will favor polyacylation.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize this side reaction.
-
Deactivation of the Product: The ketone product is deactivating, which naturally inhibits a second acylation.[4][5] If polyacylation is still a significant issue, it may indicate that the reaction conditions are too harsh.
Route B: Grignard Reaction
Grignard reactions offer an alternative synthetic route, but they come with their own set of potential by-products.[6]
Question: My Grignard reaction has a low yield and several by-products. What could have gone wrong?
Answer: Low yields in Grignard reactions are often due to issues with the Grignard reagent itself or side reactions with the substrate.
Common By-products and Causes:
-
Wurtz Coupling Products: If you are forming an o-chlorophenyl Grignard reagent from o-dichlorobenzene or a similar starting material, homo-coupling can occur, leading to the formation of 2,2'-dichlorobiphenyl. This is often favored by higher temperatures.
-
Unreacted Starting Materials: Incomplete formation of the Grignard reagent or incomplete reaction with the nitrile can leave starting materials in the reaction mixture.
-
Hydrolysis Products: Grignard reagents are highly sensitive to moisture. Any water in the glassware or solvents will quench the Grignard reagent, reducing the yield of the desired product.
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Grignard Reagent Formation: Ensure the magnesium turnings are fresh and activated. A small crystal of iodine can be used to initiate the reaction.
-
Temperature Control: Maintain the recommended temperature for both the formation of the Grignard reagent and its reaction with the nitrile.
Section 3: Analytical and Troubleshooting Guides
This section provides detailed protocols and workflows for the analysis and troubleshooting of by-products.
Guide 1: GC-MS Analysis Protocol for this compound and its By-products
This protocol provides a general method for the analysis of the crude reaction mixture.
1. Sample Preparation:
- Quench a small aliquot of the reaction mixture in a vial containing a suitable solvent (e.g., ethyl acetate or dichloromethane) and a small amount of water to destroy any remaining reactive species.
- Vortex the mixture and allow the layers to separate.
- Transfer the organic layer to a new vial.
- Dilute the organic layer to an appropriate concentration for GC-MS analysis (typically 1 mg/mL).
2. GC-MS Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temp: 80 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 40-450 amu |
3. Data Interpretation:
- Identify the peak for this compound based on its expected retention time and mass spectrum (Molecular Ion: m/z 194/196, key fragments: m/z 139/141 [M-C₄H₇O]⁺, m/z 111 [M-C₄H₇O-CO]⁺).
- Identify isomeric by-products by looking for peaks with the same molecular ion but different retention times.
- Search the NIST library for matches to other significant peaks to tentatively identify other by-products.
- Confirm the identity of key by-products by synthesizing or purchasing authentic standards, if possible.
Troubleshooting Workflow for Unknown Peaks in GC-MS
Caption: A workflow for identifying unknown by-products from a GC-MS analysis.
Guide 2: Troubleshooting By-product Formation in Friedel-Crafts Acylation
This guide provides a systematic approach to minimizing by-product formation in Friedel-Crafts acylation reactions.
Question: How can I optimize my Friedel-Crafts reaction to maximize the yield of the desired ortho-isomer and minimize by-products?
Answer: Optimization of a Friedel-Crafts acylation involves careful control of several reaction parameters. The following diagram illustrates the relationships between these parameters and the resulting product profile.
Relationship between Reaction Parameters and By-product Formation
Caption: Influence of reaction parameters on product and by-product formation.
Optimization Strategy:
-
Temperature: Start with a low temperature (e.g., 0-5 °C) and slowly warm the reaction to room temperature. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature that balances reaction rate and selectivity.
-
Catalyst Loading: Use a stoichiometric amount of AlCl₃ (1.0-1.1 equivalents). Ensure the AlCl₃ is fresh and anhydrous, as moisture will deactivate it.[3]
-
Reagent Addition: Add the cyclobutanecarbonyl chloride dropwise to a solution of chlorobenzene and AlCl₃ to maintain a low concentration of the electrophile, which can help to suppress side reactions.
-
Solvent: Consider using a non-polar solvent like dichloromethane or 1,2-dichloroethane.
Section 4: General FAQs
Question: How can I purify my this compound to remove the isomeric by-products?
Answer: The purification of this compound from its isomers can be challenging due to their similar physical properties.
-
Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be effective.[6]
-
Crystallization: It may be possible to find a solvent system from which the desired ortho-isomer preferentially crystallizes. This will likely require some screening of different solvents and solvent mixtures.
-
Preparative Chromatography: For high-purity material, preparative HPLC or flash chromatography on silica gel can be used to separate the isomers. A non-polar mobile phase (e.g., hexane/ethyl acetate) is a good starting point for method development.[9]
Question: What are the typical analytical techniques used for the formal identification and quantification of these impurities?
Answer: A combination of chromatographic and spectroscopic techniques is typically employed:
-
Gas Chromatography (GC) with a Flame Ionization Detector (FID) is excellent for quantification, while GC coupled with a Mass Spectrometer (MS) is used for identification.[10][11][12][13]
-
High-Performance Liquid Chromatography (HPLC) with a UV detector is also widely used for both quantification and purification. HPLC coupled with MS can provide valuable structural information, especially for less volatile or thermally labile by-products.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques) is the gold standard for unambiguous structure elucidation of isolated impurities.[11]
By employing a systematic approach to synthesis, analysis, and purification, it is possible to produce high-purity this compound and to have a thorough understanding of the impurity profile, which is critical for applications in drug development and other regulated industries.
References
-
New materials used for the synthesis of 2‐chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. ResearchGate. Available at: [Link]
- Process for preparing o-chlorophenyl-cyclopentyl-ketone. Google Patents.
-
New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. PubMed. Available at: [Link]
-
[Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. PubMed. Available at: [Link]
-
Ketene Cycloadditions. Organic Reactions. Available at: [Link]
-
Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. YouTube. Available at: [Link]
-
Friedel-Crafts acylation of benzene. Chemguide. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Ketene-diene [4 + 2] cycloaddition products via cation radical initiated Diels-Alder reaction or vinylcyclobutanone rearrangement. Journal of the American Chemical Society. Available at: [Link]
-
Analysis of 2-Alkylcyclobutanones by GC/MS - Detection of Irradiated Foods. Shimadzu. Available at: [Link]
-
GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from γ-ray irradiated walnut (Juglans nigra). ResearchGate. Available at: [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available at: [Link]
-
Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]
- Preparation method of high-purity esketamine hydrochloride ketone body. Google Patents.
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Available at: [Link]
-
Ketene cycloaddition reactivity. Chemistry Stack Exchange. Available at: [Link]
-
Analysis of Volatile Compounds Identified in Rubber Gasket Extracts Using GC/MSD and High-Resolution GC/Q-TOF. Agilent. Available at: [Link]
-
Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Chromatography Online. Available at: [Link]
-
Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. PubMed Central. Available at: [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]
-
The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic. Available at: [Link]
- Synthetic process of cyclopentyl phenyl ketone. Google Patents.
Sources
- 1. youtube.com [youtube.com]
- 2. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
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- 9. [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Scale-Up of 2-Chlorophenyl cyclobutyl ketone Synthesis
Welcome to the technical support guide for the synthesis of 2-Chlorophenyl cyclobutyl ketone. This document is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing this key pharmaceutical intermediate. As a precursor in various synthetic pathways, including that of ketamine, robust and scalable production of this compound is of significant interest.[1][2] This guide provides in-depth, field-proven insights into common challenges, troubleshooting methodologies, and scalable protocols in a practical question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) on Synthetic Routes
This section addresses fundamental questions regarding the common synthetic strategies for preparing this compound.
Q1: What are the primary industrial methods for synthesizing this compound?
There are two predominant routes for the synthesis of this ketone:
-
The Grignard Reaction Route: This is a widely adopted method that involves the reaction of a cyclopentyl Grignard reagent (e.g., cyclopentylmagnesium chloride or bromide) with 2-chlorobenzonitrile.[1][3] The reaction proceeds via the formation of an imine-magnesium complex, which is subsequently hydrolyzed under acidic conditions to yield the target ketone.[4] This method is favored for its high regioselectivity, as it exclusively produces the desired 2-chloro isomer.
-
The Friedel-Crafts Acylation Route: This classic electrophilic aromatic substitution involves the reaction of chlorobenzene with cyclobutanecarbonyl chloride, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).[5] The Lewis acid activates the acyl chloride, generating an acylium ion that is then attacked by the chlorobenzene ring.[5]
A novel, though less common, synthesis has also been reported involving the reaction of cyclopentanone p-toluenesulfonylhydrazone with 2-chlorobenzaldehyde.[6][7]
Q2: Which synthesis route is preferable for large-scale production, and why?
For large-scale synthesis where isomeric purity is critical, the Grignard reaction route is strongly preferred . The primary drawback of the Friedel-Crafts acylation of chlorobenzene is the formation of a mixture of ortho and para isomers (2-chlorophenyl and 4-chlorophenyl cyclobutyl ketone).[8][9] The chloro substituent on the benzene ring is an ortho, para-director, and while the para isomer is typically the major product due to reduced steric hindrance, a significant amount of the desired ortho isomer is also formed.[5][9] The separation of these isomers at scale is often challenging and economically unviable, making the highly regioselective Grignard route the superior choice for producing a single, pure isomer.
Part 2: Troubleshooting Guide for Synthesis & Scale-Up
This section is structured to address specific problems you may encounter during your experiments.
Issue Cluster: Low or Inconsistent Yields
Q3: My Grignard reaction yield is consistently below 70%. What are the most common causes?
Low yields in this Grignard synthesis are typically traced back to a few critical factors:
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried, and all solvents and reagents are rigorously anhydrous. Even atmospheric moisture can quench the reagent, reducing the effective stoichiometry.
-
Purity of Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction from initiating. It is crucial to use fresh, high-quality magnesium or to activate it prior to use (e.g., with a crystal of iodine or by mechanical grinding).
-
Inefficient Imine Hydrolysis: The intermediate imine complex must be completely hydrolyzed to the ketone. Ensure the pH of the aqueous quench is sufficiently acidic and that the mixture is stirred vigorously for an adequate amount of time to complete the conversion.
-
Solvent Choice and Temperature: A known patent for this synthesis describes a crucial solvent exchange step. The Grignard reagent is formed in diethyl ether, after which the ether is distilled off and replaced with a higher-boiling aromatic hydrocarbon like toluene or benzene.[4] This allows the condensation reaction with 2-chlorobenzonitrile to be conducted at a higher temperature (at the boiling point of the aromatic solvent), driving the reaction to completion and significantly improving the yield.[4] A reaction run solely in diethyl ether may proceed slowly and incompletely.
Q4: I am attempting the Friedel-Crafts route, but the reaction is sluggish or stalls. What should I investigate?
Stalled Friedel-Crafts acylations are often related to the catalyst or reaction conditions:
-
Catalyst Deactivation: Aluminum chloride (AlCl₃) is extremely hygroscopic. Any moisture in the reagents or solvent will hydrolyze and deactivate the catalyst. Use fresh, anhydrous AlCl₃ from a sealed container and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Incorrect Stoichiometry: Acylation reactions form a complex between the product ketone and AlCl₃. Therefore, you must use slightly more than one equivalent of the catalyst for the reaction to go to completion. A catalytic amount is insufficient.
-
Low Reaction Temperature: While the initial addition may need to be cooled to control the exotherm, the reaction often requires heating to proceed at a reasonable rate. One protocol suggests heating to 60°C after the initial addition is complete.[10]
Issue Cluster: Impurity Profile & Purification
Q5: My crude product, obtained via the Grignard route, is a thick, dark oil before purification. Is this expected?
Yes, this is normal. A patent detailing an industrial-scale synthesis explicitly describes the crude product after work-up and solvent removal as a "thick dark oil."[4] This material is then purified by vacuum distillation to yield the final pale yellow ketone.[4]
Q6: What is the recommended method for purifying this compound on a multi-gram to kilogram scale?
Vacuum distillation is the most effective and industrially practiced method for purifying this compound.[4] It efficiently separates the high-boiling ketone from non-volatile impurities and residual high-boiling solvents. A typical purity of >99.5% can be achieved with a well-optimized distillation.[4] For laboratory scale, flash column chromatography can also be used, but it is less practical for large quantities.
Part 3: Experimental Protocols & Scale-Up Considerations
This section provides a detailed protocol for the preferred Grignard synthesis route, designed with scalability in mind.
Protocol: Scalable Synthesis of this compound via Grignard Reaction
This protocol is adapted from established industrial methods.[4]
Step 1: Grignard Reagent Preparation
-
Set up a dry, multi-neck reactor equipped with a mechanical stirrer, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermocouple.
-
Charge the reactor with magnesium turnings (1.2 equivalents).
-
Under a nitrogen atmosphere, add anhydrous diethyl ether.
-
Slowly add approximately 5-10% of the total cyclopentyl chloride (1.1 equivalents) to the reactor. If the reaction does not initiate (indicated by cloudiness and a gentle exotherm), add a small crystal of iodine.
-
Once initiated, add the remaining cyclopentyl chloride dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Condensation Reaction
-
Begin to distill the diethyl ether from the reactor while simultaneously adding an equal volume of anhydrous toluene. This solvent exchange is critical for the next step.
-
Once the reactor temperature reaches the boiling point of toluene (~110°C), the solvent swap is complete.
-
Cool the reactor to 60-70°C.
-
Dissolve 2-chlorobenzonitrile (1.0 equivalent) in anhydrous toluene and add it dropwise to the Grignard reagent via the dropping funnel. Control the addition rate to maintain the temperature below 90°C.
-
After the addition, heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-4 hours, monitoring by TLC or HPLC until the starting nitrile is consumed.
Step 3: Work-up and Isolation
-
Cool the reaction mixture to 0-10°C in an ice bath.
-
CAUTION: The following step is highly exothermic and releases flammable gases. Slowly and carefully quench the reaction by adding it to a separate vessel containing a stirred mixture of crushed ice and 2M sulfuric acid. Maintain the quench pot temperature below 20°C.
-
Stir the resulting two-phase mixture vigorously for 1-2 hours to ensure complete hydrolysis of the imine complex.
-
Separate the organic (toluene) layer. Extract the aqueous layer twice with toluene.
-
Combine the organic layers and wash sequentially with water, 5% aqueous sodium bicarbonate solution, and finally with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dark oil.[4]
Step 4: Purification
-
Purify the crude oil by vacuum distillation to obtain this compound as a pale yellow oil. A purity of 99.6% with a yield of 89.3% has been reported using this method.[3]
Data Summary & Workflow Visualization
Table 1: Key Parameters for Grignard Synthesis Scale-Up
| Parameter | Recommended Value | Rationale & Key Considerations |
| Molar Ratio (Mg:R-Cl:Ar-CN) | 1.2 : 1.1 : 1.0 | A slight excess of Mg and cyclopentyl chloride ensures the complete conversion of the limiting 2-chlorobenzonitrile. |
| Grignard Formation Temp. | ~35°C (Refluxing Ether) | Controlled reflux indicates a steady reaction rate. |
| Condensation Temp. | 110°C (Refluxing Toluene) | High temperature is required to drive the reaction with the less reactive nitrile to completion.[4] |
| Quench Temp. | < 20°C | Essential for safety to control the highly exothermic hydrolysis of excess Grignard reagent. |
| Typical Yield (Post-Distillation) | 85-95% | Highly dependent on anhydrous conditions and complete reaction. A patent reports 89.3%.[4] |
Diagram 1: Grignard Synthesis Workflow
Caption: Workflow for the scalable Grignard synthesis.
References
-
New materials used for the synthesis of 2‐chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. (2023). ResearchGate. Available at: [Link]
- Process for preparing o-chlorophenyl-cyclopentyl-ketone. (1983). Google Patents.
-
New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. (2023). PubMed. Available at: [Link]
- Preparation method of high-purity esketamine hydrochloride ketone body. (2021). Google Patents.
-
Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. (2022). National Institutes of Health. Available at: [Link]
- New materials used for the synthesis of 2‐chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. (2023). CoLab.
-
Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. (2023). YouTube. Available at: [Link]
-
The Friedel-Crafts Acylation of Benzene. (2023). Chemistry LibreTexts. Available at: [Link]
-
The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. (1969). Journal of the Chemical Society C: Organic. Available at: [Link]
-
Friedel-Crafts acylation of benzene. Chemguide. Available at: [Link]
Sources
- 1. Buy 2-Chlorophenyl cyclopentyl ketone (EVT-1203602) | 6740-85-8 [evitachem.com]
- 2. Synthesis of 2-(2-Chlorophenyl)cyclohexanone_Chemicalbook [chemicalbook.com]
- 3. CN112299972A - Preparation method of high-purity esketamine hydrochloride ketone body - Google Patents [patents.google.com]
- 4. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New materials used for the synthesis of 2‐chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit | CoLab [colab.ws]
- 8. m.youtube.com [m.youtube.com]
- 9. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Purification of 2-Chlorophenyl Cyclobutyl Ketone
Welcome to the technical support center for the purification of 2-Chlorophenyl cyclobutyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the purification of this important synthetic intermediate.
I. Understanding the Purification Landscape
This compound is a key precursor in the synthesis of various pharmaceutical compounds.[1][2] Its purity is paramount for the successful outcome of subsequent synthetic steps and the final product's quality. The purification strategy is dictated by the synthetic route employed and the nature of the impurities present. Common synthetic methods include Friedel-Crafts acylation and Grignard reactions, each presenting a unique impurity profile.[3][4][5]
A study on illicitly produced o-chlorophenyl cyclopentyl ketone (a related compound) identified impurities such as o-chlorobenzoic acid anhydride and 1,2-di-o-chlorobenzoylcyclopentene, providing insight into potential byproducts.[6] Understanding these potential contaminants is the first step in designing a robust purification protocol.
Common Impurities and Their Origins:
| Impurity | Potential Origin | Rationale for Removal |
| Unreacted Starting Materials | Incomplete reaction | Can interfere with subsequent reactions and affect yield calculations. |
| Ortho/Para Isomers | Friedel-Crafts acylation of chlorobenzene | The chloro group is an ortho, para-director, leading to the formation of the undesired para-isomer alongside the target ortho-isomer.[4][7][8] |
| Di-acylated Products | Friedel-Crafts acylation | The ketone product is generally deactivating, but under harsh conditions, polyacylation can occur.[9] |
| Hydrolysis Products (e.g., 2-chlorobenzoic acid) | Reaction with water during workup | Acidic impurities can catalyze side reactions or affect the stability of the final product. |
| Solvents and Reagents | Residual from reaction and workup | Can contaminate the final product and interfere with analytical characterization. |
II. Purification Strategies: A Comparative Overview
The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. Below is a comparison of common techniques.
| Purification Technique | Principle | Best Suited For | Key Advantages |
| Fractional Distillation | Separation based on differences in boiling points.[10][11][12] | Large-scale purification; separating components with significantly different boiling points. | Cost-effective for large quantities; can achieve high purity. |
| Flash Column Chromatography | Separation based on differential adsorption of components to a stationary phase.[13] | Small to medium scale; separating compounds with similar boiling points. | High resolution; versatile for a wide range of compounds. |
| Recrystallization | Purification of a solid based on differences in solubility in a specific solvent or solvent system.[14] | Purifying solid crude products. | Can yield highly pure crystalline material; effective for removing minor impurities. |
| Liquid-Liquid Extraction (Acid-Base) | Separation based on the differential solubility of components in two immiscible liquid phases.[3] | Removing acidic or basic impurities. | Simple and rapid for initial cleanup. |
| Bisulfite Extraction | Reversible reaction of aldehydes and some ketones with sodium bisulfite to form a water-soluble adduct.[15][16][17][18][19] | Removing reactive ketone impurities. | Selective for certain carbonyl compounds. |
III. Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: After my reaction workup, I see multiple spots on my TLC plate. How do I identify the product and major impurities?
A1:
-
Co-spotting: The most reliable method is to spot your crude reaction mixture alongside the starting materials on the same TLC plate. The spot that is not a starting material is likely your product.
-
Staining: Use different visualization techniques. Aromatic compounds can often be visualized under UV light. Specific stains can help differentiate functional groups.
-
Reference Standard: If available, spotting a pure sample of this compound will definitively identify your product spot.
-
Small-Scale Purification: Isolate a small amount of the major spots from a preparative TLC plate and analyze them by NMR or Mass Spectrometry for structural confirmation.
Q2: I'm trying to purify my product by flash column chromatography, but the separation between my product and an impurity is very poor.
A2: This is a common challenge. Here's a systematic approach to optimize your separation:
-
Solvent System Optimization: The key to good separation is finding the right mobile phase.
-
TLC Screening: Run several TLC plates with your crude mixture using different solvent systems (e.g., varying ratios of hexane and ethyl acetate, or trying dichloromethane). Aim for an Rf value of 0.2-0.4 for your product.
-
Gradient Elution: If a single solvent system doesn't provide adequate separation, a gradient elution from a non-polar to a more polar solvent system during the column run can improve resolution.[13]
-
-
Stationary Phase: While silica gel is standard, consider using alumina if your compound is sensitive to the acidic nature of silica.
-
Sample Loading: Ensure your crude sample is concentrated onto a small amount of silica before loading it onto the column. This "dry loading" technique often results in sharper bands and better separation.
-
Column Dimensions: A longer, narrower column will generally provide better separation than a short, wide one.
Q3: My vacuum distillation is not working effectively; the product seems to be co-distilling with impurities.
A3: Effective fractional distillation relies on the difference in boiling points.[10][12]
-
Fractionating Column: For compounds with close boiling points, a simple distillation setup is insufficient.[10] Ensure you are using a fractionating column (e.g., Vigreux, Raschig ring-packed) to increase the number of theoretical plates and improve separation.
-
Vacuum Control: A stable vacuum is crucial. Fluctuations can cause bumping and inefficient separation. Use a high-quality vacuum pump and a manometer to monitor the pressure. The boiling point of this compound is reported as 96 °C at 0.05 mmHg and 130 °C at 5 mmHg.[2][20]
-
Heating: Use a heating mantle with a stirrer for even heating. Overheating can lead to decomposition and co-distillation.
-
Insulation: Insulate the distillation column to maintain the temperature gradient.
Q4: I attempted a recrystallization, but my product "oiled out" instead of forming crystals.
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute.
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent pairs. For a two-solvent system, dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, heat until the solution is clear again and allow it to cool slowly.[21]
-
Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Rapid cooling often leads to precipitation rather than crystallization.
-
Seeding: If you have a pure crystal of your product, adding a tiny "seed" crystal to the cooled, saturated solution can initiate crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the meniscus can create a rough surface that promotes nucleation.
Q5: My final product has a persistent yellow or brownish color. How can I decolorize it?
A5: A persistent color often indicates the presence of minor, highly colored impurities.
-
Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can adsorb colored impurities. Be cautious, as it can also adsorb some of your product, potentially reducing the yield. Use it sparingly and filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool.
-
Chromatography: If recrystallization fails to remove the color, column chromatography is often effective.
IV. Frequently Asked Questions (FAQs)
Q: What are the key physical properties of this compound that are relevant to its purification?
A:
| Property | Value | Significance for Purification |
|---|---|---|
| Molecular Formula | C₁₂H₁₃ClO[20][22][23] | - |
| Molecular Weight | 208.69 g/mol [20][24] | - |
| Appearance | Colorless to light orange/yellow liquid | A significant deviation from this may indicate impurities. |
| Boiling Point | 96 °C @ 0.05 mmHg; 130 °C @ 5 mmHg[2][20] | Crucial for designing distillation protocols. |
| Solubility | Immiscible in water; slightly miscible with chloroform and ethyl acetate.[2][20] | Important for choosing solvents for extraction and chromatography. |
| Refractive Index | ~1.55[2] | Can be used as a quick check for purity. |
Q: What safety precautions should I take when handling this compound and the solvents used in its purification?
A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][20][25] Avoid inhalation, ingestion, and contact with skin and eyes.[20][25] Many of the organic solvents used (e.g., dichloromethane, hexanes, ethyl acetate) are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.[20][25][26]
Q: How can I assess the purity of my final product?
A: A combination of analytical techniques should be used to confirm the purity of your this compound:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good initial indicator of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining purity and identifying any volatile impurities.[27][28]
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.[29][30]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure of the compound and detect the presence of impurities. The purity can often be estimated from the ¹H NMR spectrum by integrating the product peaks relative to any impurity peaks.
-
Melting Point: If the product is a solid at room temperature, a sharp melting point range close to the literature value is a good indicator of high purity.[14]
V. Experimental Protocols and Visualizations
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for purifying 1-5 g of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection: Determine the optimal eluent by TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). The ideal solvent system will give your product an Rf of ~0.3.
-
Column Packing:
-
Secure the column vertically. Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, draining the excess solvent. The top of the silica bed should be flat. Add another layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand and silica.
-
Apply gentle pressure (using a pump or inert gas) to achieve a flow rate of about 2 inches/minute.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution by TLC. Spot every few fractions on a TLC plate to identify which fractions contain your purified product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Vacuum Fractional Distillation
This protocol is suitable for purifying >10 g of crude product where impurities have significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum pump and tubing
-
Heating mantle and magnetic stirrer
-
Manometer
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Place the crude product and a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Initiating Distillation:
-
Turn on the condenser cooling water.
-
Begin stirring and heating the flask gently.
-
Slowly apply vacuum to the system, monitoring the pressure with the manometer.
-
-
Fraction Collection:
-
As the mixture heats, lower boiling point impurities will begin to distill. Collect this "forerun" in a separate receiving flask.
-
Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of your product at the given pressure, switch to a clean receiving flask to collect the main fraction.
-
Continue collecting the product until the temperature begins to drop or rise significantly, indicating the product has finished distilling or a higher boiling impurity is beginning to distill.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool.
-
Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting poor separation in flash column chromatography.
VI. References
-
U.S. National Library of Medicine. (n.d.). 2-Chlorophenyl cyclopentyl ketone. PubChem. Retrieved from [Link]
-
Ma, X., Jin, L., Li, Y., Zheng, H., & Wei, Y. (2018). [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. Se pu = Chinese journal of chromatography, 36(3), 268–277. [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]
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Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 57639. [Link]
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Vedantu. (n.d.). On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. Retrieved from [Link]
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Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation. Retrieved from [Link]
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Save My Exams. (2025, October 30). Crude Oil & Fractional Distillation (Edexcel IGCSE Chemistry): Revision Note. Retrieved from [Link]
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Google Patents. (n.d.). HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone. Retrieved from
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Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]
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Navigating the Synthesis of 2-Chlorophenyl Cyclobutyl Ketone: A Technical Support Guide
Welcome to the comprehensive technical support center for the synthesis of 2-Chlorophenyl Cyclobutyl Ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for this important chemical transformation. As a key intermediate in various pharmaceutical syntheses, the efficient and controlled formation of this compound is of paramount importance. This document moves beyond a simple recitation of protocols to explain the underlying chemical principles that govern the reaction's outcome, empowering you to optimize your synthesis and overcome common challenges.
Understanding the Synthetic Landscape: Friedel-Crafts vs. Grignard
The formation of this compound can be approached through two primary synthetic routes: the Friedel-Crafts acylation of chlorobenzene and the Grignard reaction of a cyclobutyl magnesium halide with a 2-chlorobenzonitrile derivative. The choice between these pathways often depends on the availability of starting materials, desired scale, and the specific isomeric purity required.
Visualizing the Pathways
Caption: Key synthetic routes to this compound.
Part 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Friedel-Crafts Acylation Route
Q1: Low yield of the desired product.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity: Aluminum chloride (AlCl₃) is highly hygroscopic and its activity diminishes upon exposure to moisture.[1]
-
Solution: Use freshly opened, anhydrous AlCl₃. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) in a dry glovebox or with proper Schlenk techniques.
-
-
Deactivated Aromatic Ring: Chlorobenzene is a deactivated aromatic ring, which can lead to sluggish reaction rates.[2]
-
Solution: Ensure a sufficient molar excess of the Lewis acid catalyst is used to activate the acyl chloride. A stoichiometric amount of AlCl₃ is often required as it complexes with the product ketone.[3] Increasing the reaction temperature or prolonging the reaction time may also improve conversion, but must be balanced against the risk of side reactions.
-
-
Suboptimal Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and product distribution.
-
Solution: Non-polar solvents like dichloromethane or carbon disulfide are common choices. In some cases, using an excess of the aromatic substrate (chlorobenzene) as the solvent can be effective.[4]
-
Q2: Formation of significant amounts of the para-isomer (4-Chlorophenyl cyclobutyl ketone).
Potential Causes & Solutions:
-
Steric Hindrance: The chloro group at the ortho position of chlorobenzene presents steric hindrance to the incoming electrophile. The para position is sterically more accessible, leading to the formation of the para-isomer as the major product.[5]
-
Solution: While completely eliminating the formation of the para-isomer is challenging, the ortho/para ratio can be influenced by reaction conditions. Lower reaction temperatures generally favor the formation of the para-isomer due to thermodynamic control. Conversely, slightly elevated temperatures might favor the ortho-isomer under kinetic control, although this can also lead to more byproducts. A systematic study of the temperature profile is recommended for your specific setup.
-
Q3: The reaction mixture turns dark or tar-like.
Potential Causes & Solutions:
-
Excessive Reaction Temperature: High temperatures can lead to polymerization and charring of the reactants and products.
-
Solution: Maintain careful temperature control throughout the reaction, especially during the initial exothermic addition of the acyl chloride. Use an ice bath to moderate the temperature.
-
-
Presence of Impurities: Impurities in the starting materials or solvent can catalyze side reactions.
-
Solution: Use high-purity, anhydrous starting materials and solvents.
-
Grignard Reaction Route
Q1: Low or no formation of the Grignard reagent.
Potential Causes & Solutions:
-
Moisture or Oxygen Contamination: Grignard reagents are highly sensitive to moisture and oxygen.
-
Solution: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried). Use anhydrous solvents (e.g., diethyl ether or THF, freshly distilled from a suitable drying agent). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
-
Passive Magnesium Surface: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, preventing the reaction from initiating.
-
Solution: Activate the magnesium surface by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.
-
Q2: Low yield of the ketone after hydrolysis.
Potential Causes & Solutions:
-
Side Reactions of the Grignard Reagent: The Grignard reagent can act as a base, leading to deprotonation of any acidic protons in the reaction mixture.
-
Solution: Ensure all starting materials are free of acidic impurities.
-
-
Incomplete Hydrolysis of the Imine Intermediate: The initial product of the Grignard addition to the nitrile is a magnesium salt of an imine, which must be hydrolyzed to the ketone.[6]
-
Solution: Use a sufficiently acidic workup (e.g., aqueous HCl or H₂SO₄) and ensure adequate stirring and reaction time during the hydrolysis step to completely convert the imine intermediate to the ketone.[7]
-
-
Formation of a dark, sticky crude product.
Part 2: Data-Driven Optimization
The following tables summarize the impact of key reaction parameters on the synthesis of this compound and related compounds, based on literature data.
Table 1: Influence of Reaction Conditions on Friedel-Crafts Acylation of Chlorobenzene
| Parameter | Condition | Observation | Reference |
| Catalyst | AlCl₃ | Standard, effective Lewis acid catalyst. Requires stoichiometric amounts. | [3] |
| FeCl₃ | A milder, less moisture-sensitive alternative to AlCl₃, though may require higher temperatures or longer reaction times. | [9] | |
| Solvent | Dichloromethane (CH₂Cl₂) | Common non-polar solvent, allows for good temperature control. | [1] |
| Chlorobenzene (excess) | Can serve as both reactant and solvent, potentially increasing the reaction rate. May lead to di-acylation byproducts if not carefully controlled. | [4] | |
| Nitrobenzene | A polar solvent that can sometimes alter the isomer distribution. However, it can also lead to lower yields due to complex formation and side reactions. | [4] | |
| Temperature | 0 - 25 °C | Generally favors the formation of the para-isomer and minimizes side reactions. | [2] |
| Reflux | Can increase the reaction rate but also the likelihood of byproduct formation and decomposition. | [4] |
Table 2: Key Parameters for Grignard Synthesis of Aryl Ketones from Nitriles
| Parameter | Condition | Observation | Reference |
| Solvent | Diethyl Ether | Standard solvent for Grignard reagent formation and reaction. Its volatility helps in moderating the reaction temperature. | [7] |
| Tetrahydrofuran (THF) | Higher boiling point than ether, which can be advantageous for less reactive nitriles. | [10] | |
| Reaction Time | 2 hours to 3 days | The reaction time can vary significantly depending on the reactivity of the nitrile and the Grignard reagent. Monitoring the reaction by TLC or GC is recommended. | [7] |
| Workup | Aqueous HCl or H₂SO₄ | Essential for the complete hydrolysis of the imine intermediate to the ketone. | [7] |
| Aqueous NH₄Cl | A milder acidic workup that can be used if the product is sensitive to strong acids. | [11] |
Part 3: Experimental Protocols
The following are detailed, step-by-step methodologies for the two primary synthetic routes.
Protocol 1: Friedel-Crafts Acylation of Chlorobenzene
Caption: Workflow for Friedel-Crafts Acylation.
Detailed Steps:
-
Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.
-
Charging Reactants: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (e.g., 1.1 equivalents) and chlorobenzene (e.g., 1.0 equivalent).
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.
-
Addition of Acyl Chloride: Add cyclobutanecarbonyl chloride (e.g., 1.0 equivalent) dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to separate the ortho and para isomers and remove any high-boiling impurities.
Protocol 2: Grignard Synthesis from 2-Chlorobenzonitrile
Caption: Workflow for Grignard Synthesis.
Detailed Steps:
-
Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.
-
Grignard Reagent Formation:
-
Charge the flask with magnesium turnings (e.g., 1.2 equivalents) and a small crystal of iodine.
-
Add a solution of cyclobutyl bromide (e.g., 1.1 equivalents) in anhydrous THF dropwise from the dropping funnel.
-
If the reaction does not start, gentle heating may be required. Once initiated, the reaction is exothermic.
-
After the addition is complete, reflux the mixture for 1-2 hours.
-
-
Reaction with Nitrile:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of 2-chlorobenzonitrile (e.g., 1.0 equivalent) in anhydrous THF from the dropping funnel.
-
After the addition, allow the mixture to warm to room temperature and stir overnight.
-
-
Hydrolysis:
-
Carefully pour the reaction mixture into a beaker containing a cold (0 °C) aqueous solution of 10% hydrochloric acid.
-
Stir the mixture for 1-2 hours until the hydrolysis is complete.
-
-
Extraction and Purification:
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
References
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-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]
-
2-Chlorophenyl cyclopentyl ketone via Grignard Reagent - Powered by XMB 1.9.11. Available at: [Link]
- CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents.
-
Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]
-
The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C - RSC Publishing. Available at: [Link]
-
New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit - PubMed. Available at: [Link]
-
New materials used for the synthesis of 2‐chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit | Request PDF - ResearchGate. Available at: [Link]
-
ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides - ResearchGate. Available at: [Link]
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Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available at: [Link]
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Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. Available at: [Link]
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Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. Available at: [Link]
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Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction - ACS Publications. Available at: [Link]
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Review on friedel-crafts acylation of benzene derivatives using various catalytic systems - International Journal of Advanced Chemistry Research. Available at: [Link]
-
Friedel–Crafts reaction - Wikipedia. Available at: [Link]
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The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps. Available at: [Link]
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(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. Available at: [Link]
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What happens when chlorobenzene undergoes Friese Craft's alkylation? - Quora. Available at: [Link]
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Friedel-Crafts Alkylation - Beyond Benign. Available at: [Link]
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Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Available at: [Link]
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Single crystal structure, spectroscopic (FT-IR, FT-Raman, 1H NMR, 13C NMR) studies, physico-chemical properties and theoretical calculations of 1-(4-chlorophenyl)-3-(4-nitrophenyl)triazene - PubMed. Available at: [Link]
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Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. Available at: [Link]
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Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. | Request PDF - ResearchGate. Available at: [Link]
-
Quenching of Pyrophoric Materials - The Sarpong Group. Available at: [Link]
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(PDF) Cleaner Routes for Friedel-Crafts Acylation - ResearchGate. Available at: [Link]
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A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan - PubMed. Available at: [Link]
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Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems - YouTube. Available at: [Link]
-
Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone - YouTube. Available at: [Link]
-
Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Available at: [Link]
-
A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PubMed Central. Available at: [Link]
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Grignard displacement of nitrile mechanism? : r/chemhelp - Reddit. Available at: [Link]
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ChemInform Abstract: Organic Synthesis Utilizing 2‐Phenylthiocyclobutyl Ketones - Sci-Hub. Available at: [Link]
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How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. Available at: [Link]
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2 - Environmental Health and Safety. Available at: [Link]
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Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chlorophenyl cyclobutyl ketone
Navigating the lifecycle of specialized chemical reagents extends beyond their application in research and development. The final step, proper disposal, is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Chlorophenyl cyclobutyl ketone, grounded in established safety principles and regulatory standards. Our focus is not just on the "how," but the "why," ensuring that these procedures become an integral part of a robust safety culture within your laboratory.
Section 1: Hazard Profile and Characterization
Understanding the intrinsic properties of this compound is fundamental to managing its disposal. While a specific Safety Data Sheet (SDS) for the cyclobutyl variant is not widely available, we can extrapolate its hazard profile from the closely related and well-documented analogue, 2-Chlorophenyl cyclopentyl ketone. This approach, common in chemical safety assessment, allows for a conservative and responsible evaluation of risks.
The primary hazards associated with this class of compounds are categorized by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2]
-
Acute Oral Toxicity: The compound is considered harmful if swallowed.[1][2]
-
Skin Sensitization: It may cause an allergic skin reaction upon contact.[1][2]
-
Environmental Hazard: It is classified as toxic to aquatic life with long-lasting effects.[1][2]
This environmental toxicity is a critical determinant for its disposal pathway. As a chlorinated organic compound, it poses a significant threat to ecosystems and must not be released into the environment.[1][3] Therefore, under no circumstances should this chemical be disposed of down the drain or in regular trash .
Table 1: Physicochemical Properties of 2-Chlorophenyl cyclopentyl ketone (Analogue)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₃ClO | [1][4] |
| Molecular Weight | 208.69 g/mol | [1][4] |
| Physical State | Liquid | [4] |
| Boiling Point | 130 °C @ 5 mmHg | [4] |
| Flash Point | > 100 °C | [4] |
| Water Solubility | Immiscible |[4] |
Section 2: Pre-Disposal Safety and Personal Protective Equipment (PPE)
Before handling the waste, ensuring personal and environmental safety is paramount. The causality here is direct: proper containment and PPE prevent accidental exposure and release.
Required PPE:
-
Eye Protection: Chemical safety goggles are mandatory. For splash risks, a face shield should be worn in addition to goggles.[4][5]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or perforation before use.[5][6]
-
Body Protection: A lab coat is required to protect skin and clothing.[6]
-
Work Area: All handling of this compound waste should be performed within a certified chemical fume hood to prevent inhalation of any potential vapors.[5]
Section 3: Waste Segregation and Containerization Protocol
The principle of waste segregation is fundamental to preventing dangerous chemical reactions and ensuring compliant disposal. This compound must be treated as a halogenated organic waste .
Step-by-Step Containerization:
-
Select a Compatible Container:
-
Use a designated, leak-proof hazardous waste container.[7][8][9] The container must be made of a material compatible with chlorinated organic compounds (e.g., glass or high-density polyethylene).
-
Ensure the container has a secure, screw-top cap. Makeshift covers like parafilm or stoppers are unacceptable for storage.[9]
-
The container must be in good condition, free from cracks or visible deterioration.[7][9]
-
-
Transfer the Waste:
-
Carefully transfer the waste into the container, working inside a chemical fume hood.
-
Do not overfill the container. Leave at least 10% of headspace (about one inch) to allow for vapor expansion.[8]
-
-
Label the Container Immediately:
-
Proper labeling is a strict regulatory requirement under the Resource Conservation and Recovery Act (RCRA).[7][10]
-
Attach a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department.
-
Clearly write the full chemical name: "Waste this compound." Avoid abbreviations or formulas.
-
List all constituents and their approximate percentages if it is a mixed waste stream.
-
Indicate the relevant hazards (e.g., "Toxic," "Environmental Hazard").
-
Record the "Accumulation Start Date," which is the date the first drop of waste was added to the container.[10]
-
Section 4: Storage and Disposal Operations
Proper storage while awaiting pickup is a critical phase of the disposal process.
-
Storage Location: The sealed and labeled waste container must be stored in a designated Satellite Accumulation Area (SAA). This area should be clearly marked, located at or near the point of generation, and under the control of laboratory personnel.
-
Incompatible Materials: Store the halogenated organic waste container away from incompatible materials, particularly strong oxidizing agents, which are noted as incompatible in the analogue's SDS.[4] Segregate it from non-hazardous and aqueous waste streams.
-
Arranging Disposal: Once the container is full or you are discontinuing the process, contact your institution's EHS department to schedule a waste pickup. Do not attempt to transport or dispose of the chemical waste yourself. Professional hazardous waste handlers are required for transport and final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[11]
Section 5: Emergency Procedures for Spills
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
For small, manageable spills (<100 mL) inside a fume hood:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Ensure you are wearing the full required PPE as described in Section 2.
-
Containment: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to dike the spill and prevent it from spreading.
-
Absorption: Cover the spill with the absorbent material and allow it to fully absorb the liquid.
-
Collection: Carefully sweep up the absorbed material and place it into a designated hazardous waste container.[4][12]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: The cleanup materials (absorbent, gloves, etc.) are now considered hazardous waste. They must be collected in a sealed, labeled container for EHS pickup.
For large spills, or any spill outside of a fume hood, immediately initiate your facility's emergency response plan, which typically involves evacuating the area and contacting the EHS emergency line.
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2-Chlorophenyl cyclopentyl ketone Laboratory Chemical Safety Summary. National Center for Biotechnology Information, PubChem. [Link]
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40 CFR Part 261 -- Identification and Listing of Hazardous Waste. U.S. Government Publishing Office, eCFR. [Link]
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Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
